2,3-Pyridinedicarboxylic acid dimethyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17026. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Quinolinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIBCYHQZTFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209234 | |
| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-38-9 | |
| Record name | 2,3-Dimethyl 2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl quinolinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 2,3-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BIS(METHOXYCARBONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P05L7R5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Pyridinedicarboxylic Acid Dimethyl Ester (CAS 605-38-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2,3-Pyridinedicarboxylic acid dimethyl ester (CAS 605-38-9), also known as dimethyl quinolinate. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key chemical applications, and safety information. This document serves as a crucial resource for professionals utilizing this versatile pyridine derivative in organic synthesis and drug discovery, particularly in the development of novel therapeutics.
Physicochemical Properties
This compound is a solid organic compound, appearing as a white to pale yellow crystalline powder.[1][2] It is recognized by several synonyms, including Dimethyl quinolinate, Dimethyl 2,3-pyridinedicarboxylate, and 2,3-Bis(methoxycarbonyl)pyridine.[2][3][4] Its core properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 605-38-9 | [1][3][5] |
| Molecular Formula | C₉H₉NO₄ | [3][5][6] |
| Molecular Weight | 195.17 g/mol | [3][5] |
| Melting Point | 52-58 °C | [5][7] |
| Boiling Point | 262.3 °C at 760 mmHg | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Appearance | White to light yellow/orange powder/crystal | [1][2] |
| Flash Point | 112.4 ± 21.8 °C | [7] |
| Refractive Index | 1.516 | [7] |
| InChI Key | YLGIBCYHQZTFQL-UHFFFAOYSA-N | [3][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are available across various analytical techniques.
| Spectrum Type | Availability/Reference |
| ¹H NMR | Data available.[8] |
| ¹³C NMR | Data available.[8] |
| Mass Spectrometry (MS) | Electron Ionization (EI) data available from NIST.[3][8] |
| Infrared (IR) | Data available.[8] |
| Raman | Data available.[8] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is the Fischer esterification of the parent diacid.
This protocol details the synthesis from 2,3-Pyridinedicarboxylic acid.
-
Dissolution: Dissolve 2,3-Pyridinedicarboxylic acid (80 g, 0.48 mol) in methanol (400 ml) in a suitable reaction vessel. Stir the mixture at room temperature for 30 minutes.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (94.1 g, 0.96 mol) dropwise to the solution over approximately 1 hour. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60°C and maintain stirring overnight.
-
Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Neutralization & Extraction: Slowly pour the concentrated residue into an aqueous sodium carbonate solution to neutralize the excess acid (Note: significant gas evolution will occur). Adjust the pH to 7-8. Extract the aqueous layer with dichloromethane (2 x 1000 ml).
-
Drying and Concentration: Dry the combined organic phases with anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the final product.
-
Yield: This process yields dimethyl 2,3-pyridinedicarboxylate as a pale yellow solid (89.7 g, 99% purity, 95.8% yield).[1]
Chemical Reactivity and Applications
This compound serves as a key building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.
-
Drug Development: It is a crucial reagent in the preparation of diarylcyclopentenopyridines, which function as endothelin receptor antagonists.[1] The parent diacid, quinolinic acid, is a known intermediate in the synthesis of the antibiotic Moxifloxacin.[9] Furthermore, derivatives of the corresponding anhydride are used to create nicotinamides and pyrrolopyridines, which have been investigated for their antimicrobial properties.[10]
-
Herbicides: The anhydride derived from the parent diacid is a precursor for synthesizing herbicidal compounds like imidazolinyl nicotinic acids.[11]
-
Polymer Chemistry: Pyridine dicarboxylic acids and their esters are utilized as monomers in the production of polyesters, where the rigid pyridine ring can impart enhanced thermal and mechanical properties to the resulting polymers.[12]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.[13]
| Hazard Information | Details | Reference |
| Pictogram(s) | GHS07 (Exclamation Mark) | [7][13] |
| Signal Word | Warning / Danger | [7][13] |
| Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [7][13] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][13] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [14] |
References
- 1. This compound | 605-38-9 [chemicalbook.com]
- 2. Dimethyl 2,3-Pyridinedicarboxylate | 605-38-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. This compound | 605-38-9 | Benchchem [benchchem.com]
- 5. Dimethyl pyridine-2,3-dicarboxylate, 95% | Fisher Scientific [fishersci.ca]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound(605-38-9) 1H NMR spectrum [chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Dimethyl 2,6-Pyridinedicarboxylate - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to Dimethyl Quinolinate: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl Quinolinate, also known as Dimethyl Pyridine-2,3-dicarboxylate. It covers its chemical structure, synthesis, and detailed analytical methodologies, offering valuable insights for professionals in research and drug development.
Chemical Structure and Properties
Dimethyl quinolinate is the dimethyl ester of quinolinic acid (pyridine-2,3-dicarboxylic acid). The esterification of the two carboxylic acid groups with methyl groups results in a molecule with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .
Chemical Structure:
Key Identifiers:
-
IUPAC Name: Dimethyl pyridine-2,3-dicarboxylate
-
Synonyms: Dimethyl quinolinate, Quinolinic acid dimethyl ester
-
CAS Number: 605-38-9
-
Molecular Formula: C₉H₉NO₄
-
Molecular Weight: 195.17 g/mol
Synthesis
A common method for the synthesis of dimethyl quinolinate is the Fischer esterification of quinolinic acid. This involves reacting quinolinic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.
A general laboratory procedure is as follows:
-
Quinolinic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
-
The mixture is then heated under reflux for several hours to drive the esterification reaction to completion.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a base, such as sodium bicarbonate solution.
-
The crude dimethyl quinolinate is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
Analytical Techniques
A variety of analytical techniques can be employed for the characterization and quantification of dimethyl quinolinate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the ester groups. The exact chemical shifts can vary depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the pyridine ring, and the methyl carbons.
Infrared (IR) Spectroscopy:
The IR spectrum of dimethyl quinolinate exhibits characteristic absorption bands corresponding to its functional groups.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of dimethyl quinolinate.
Chromatographic Analysis
Gas Chromatography (GC):
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of dimethyl quinolinate. The compound is volatile enough for GC analysis, and its mass spectrum provides a unique fingerprint for identification.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC can also be used for the analysis of dimethyl quinolinate. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer) is a common starting point for method development.
Quantitative Data
The following tables summarize key quantitative data for the analysis of dimethyl quinolinate.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.77 | dd | 1H | H6 |
| ~8.19 | dd | 1H | H4 |
| ~7.51 | dd | 1H | H5 |
| ~4.01 | s | 3H | OCH₃ (ester at C2) |
| ~3.94 | s | 3H | OCH₃ (ester at C3) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (methyl) |
| ~1730 | Strong | C=O stretching (ester carbonyl) |
| ~1580, 1450 | Medium-Weak | C=C and C=N stretching (aromatic ring) |
| ~1250-1100 | Strong | C-O stretching (ester) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 195 | Moderate | [M]⁺ (Molecular Ion) |
| 164 | High | [M - OCH₃]⁺ |
| 136 | High | [M - COOCH₃]⁺ |
| 106 | Moderate | [M - 2xCOOCH₃ + H]⁺ |
| 78 | Moderate | [Pyridine]⁺ |
Experimental Protocols
Protocol for Synthesis of Dimethyl Quinolinate
Materials:
-
Quinolinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g of quinolinic acid in 100 mL of anhydrous methanol.
-
Slowly add 5 mL of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully add 100 mL of saturated sodium bicarbonate solution to the residue to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude dimethyl quinolinate by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol for GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms or equivalent)
Sample Preparation:
-
Dissolve a known amount of dimethyl quinolinate in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Signaling Pathways and Experimental Workflows
Kynurenine Pathway and Quinolinic Acid Neurotoxicity
Dimethyl quinolinate is a derivative of quinolinic acid, a key metabolite in the kynurenine pathway of tryptophan metabolism. Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is implicated in neurotoxic processes.[1] The following diagram illustrates a simplified overview of the kynurenine pathway leading to quinolinic acid and its subsequent neurotoxic effects.
Simplified Kynurenine Pathway leading to Quinolinic Acid.
Experimental Workflow: Synthesis and Purification of Dimethyl Quinolinate
The following diagram outlines the key steps in the synthesis and purification of dimethyl quinolinate.
Workflow for the synthesis and purification of Dimethyl Quinolinate.
References
An In-depth Technical Guide to the Physical Properties of Dimethyl 2,3-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of dimethyl 2,3-pyridinedicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its molecular and physical characteristics, supported by detailed experimental protocols for their determination. Furthermore, a logical workflow for its application in the synthesis of endothelin receptor antagonists is visualized. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this important chemical entity.
Introduction
Dimethyl 2,3-pyridinedicarboxylate, also known as dimethyl quinolinate, is a heterocyclic compound with the chemical formula C₉H₉NO₄[1]. Its structure, featuring a pyridine ring with two adjacent methoxycarbonyl substituents, makes it a versatile building block in organic synthesis. Notably, it serves as a crucial starting material in the preparation of diarylcyclopentenopyridines, which are potent endothelin receptor antagonists[2]. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry and drug development processes, enabling optimization of reaction conditions, purification procedures, and formulation strategies.
Physicochemical Properties
The fundamental physical and chemical properties of dimethyl 2,3-pyridinedicarboxylate are summarized in the table below. These values have been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| CAS Registry Number | 605-38-9 | [1] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Melting Point | 52-58 °C | [3] |
| Boiling Point | 262.3 °C at 760 mmHg (Predicted) | [4][5][6] |
| Density | 1.231 g/cm³ (Predicted) | [4] |
| Synonyms | Dimethyl quinolinate, 2,3-Bis(methoxycarbonyl)pyridine, Quinolinic acid dimethyl ester | [1][3] |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and confirmation of dimethyl 2,3-pyridinedicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, predicted): δ ≈ 7.51 (m, 1H), 4.01 (s, 3H), 3.95 (s, 3H) ppm.[4]
Infrared (IR) Spectroscopy
Characteristic IR absorption bands are expected for the carbonyl (C=O) stretching of the ester functional groups and the aromatic C=C and C-N stretching vibrations of the pyridine ring.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and for obtaining spectroscopic data for dimethyl 2,3-pyridinedicarboxylate.
Synthesis of Dimethyl 2,3-Pyridinedicarboxylate
A common laboratory-scale synthesis involves the esterification of 2,3-pyridinedicarboxylic acid.
Materials:
-
2,3-Pyridinedicarboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Aqueous sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,3-pyridinedicarboxylic acid in methanol and stir at room temperature.
-
Slowly add concentrated sulfuric acid dropwise to the solution.
-
Heat the reaction mixture and stir overnight.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Slowly pour the concentrated residue into an aqueous sodium carbonate solution to neutralize the excess acid.
-
Adjust the pH to 7-8.
-
Extract the product with dichloromethane.
-
Dry the combined organic phases with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield dimethyl 2,3-pyridinedicarboxylate as a solid[2][7].
Melting Point Determination (Capillary Method)
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
Procedure:
-
Ensure the sample of dimethyl 2,3-pyridinedicarboxylate is dry and finely powdered.
-
Introduce a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
¹H NMR Spectroscopy
Materials:
-
Dimethyl 2,3-pyridinedicarboxylate sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Transfer the solution into a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Apparatus:
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Ensure the ATR crystal is clean before use.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid dimethyl 2,3-pyridinedicarboxylate sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum of the sample.
-
Clean the ATR crystal thoroughly after the measurement.
Solubility Determination
Materials:
-
Dimethyl 2,3-pyridinedicarboxylate
-
Selected solvents (e.g., water, ethanol, DMSO, chloroform)
-
Vials with screw caps
-
Analytical balance
-
Constant temperature bath/shaker
Procedure:
-
Add a known, excess amount of solid dimethyl 2,3-pyridinedicarboxylate to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved solid in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Express the solubility in terms of g/L or mol/L.
Application in Synthesis: A Workflow
Dimethyl 2,3-pyridinedicarboxylate is a key precursor in the multi-step synthesis of endothelin receptor antagonists. The following diagram illustrates a generalized workflow for this process.
This workflow begins with the reaction of dimethyl 2,3-pyridinedicarboxylate with a diaryl ketone to form a key cyclopentenopyridine intermediate. Subsequent chemical modifications and functional group interconversions lead to the final endothelin receptor antagonist.
Conclusion
This technical guide has consolidated the available physical property data for dimethyl 2,3-pyridinedicarboxylate and provided standardized experimental protocols for their verification. While a predicted boiling point is available, experimental determination is recommended for precise applications. Similarly, the provided protocol for solubility determination can be employed to generate quantitative data essential for process development and formulation. The visualized synthetic workflow highlights the significance of this compound as a foundational element in the synthesis of complex pharmaceutical agents. This compilation of information serves as a practical resource for scientists and researchers, facilitating the efficient and informed use of dimethyl 2,3-pyridinedicarboxylate in their research and development endeavors.
References
A Technical Guide to 2,3-Bis(methoxycarbonyl)pyridine for Researchers
This technical guide provides an in-depth overview of 2,3-Bis(methoxycarbonyl)pyridine, also known as Dimethyl 2,3-pyridinedicarboxylate or Dimethyl quinolinate.[1] It is a chemical compound of interest to researchers, scientists, and drug development professionals working with pyridine-based molecular scaffolds. This document outlines its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.
Core Physicochemical Data
The fundamental molecular properties of 2,3-Bis(methoxycarbonyl)pyridine are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property Name | Value |
| Molecular Formula | C₉H₉NO₄[1][2][3] |
| Molecular Weight | 195.17 g/mol [2] |
| CAS Registry Number | 605-38-9[1][3] |
| IUPAC Name | Dimethyl pyridine-2,3-dicarboxylate[1] |
Synthesis of 2,3-Bis(methoxycarbonyl)pyridine: Experimental Protocol
The synthesis of 2,3-Bis(methoxycarbonyl)pyridine can be achieved through a two-step process involving the oxidation of a suitable quinoline derivative to form 2,3-pyridinedicarboxylic acid, followed by Fischer esterification. This method provides a reliable route to the target compound.
Step 1: Oxidation of 8-Hydroxyquinoline to 2,3-Pyridinedicarboxylic Acid
This procedure outlines the nitric acid oxidation of an 8-substituted quinoline to yield the corresponding 2,3-pyridinedicarboxylic acid.
Materials:
-
3-methyl-8-hydroxyquinoline
-
70% Nitric acid
-
Methylene chloride
-
88% Formic acid
-
Acetone
-
Reaction flask equipped with a stirrer and reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
A solution of 3-methyl-8-hydroxyquinoline (0.10 mole) in methylene chloride is prepared.
-
In a separate reaction flask, 70% nitric acid (1.8 mole) is heated to a temperature range of 80-100°C with stirring.
-
The 3-methyl-8-hydroxyquinoline solution is added to the heated nitric acid over a period of 1 hour.
-
The reaction mixture is then heated at 100-105°C for 4 hours.
-
After the heating period, the mixture is cooled to 85°C.
-
88% formic acid is carefully added to the reaction mixture at 85-95°C over 20 minutes to quench the reaction. The mixture is then held at this temperature for an additional 30 minutes.
-
The mixture is subsequently cooled to 0°C in an ice bath and stirred for 1 hour to facilitate precipitation.
-
The solid product, 5-methyl-2,3-pyridinedicarboxylic acid, is collected by filtration.
-
The filter cake is washed with acetone and dried to yield the final product.
Step 2: Fischer Esterification of 2,3-Pyridinedicarboxylic Acid
This general procedure describes the acid-catalyzed esterification of the dicarboxylic acid with methanol to produce the dimethyl ester.
Materials:
-
2,3-Pyridinedicarboxylic acid (from Step 1)
-
Methanol (excess)
-
Concentrated Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (10%)
-
Anhydrous calcium chloride or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating source (sand bath or heating mantle)
-
Separatory funnel
-
Drying tube
Procedure:
-
In a 5-mL round-bottom flask, place the 2,3-pyridinedicarboxylic acid and an excess of methanol.
-
Carefully add a few drops (e.g., 4 drops) of concentrated sulfuric acid to the mixture while stirring.[3]
-
Add a few boiling chips and attach a reflux condenser fitted with a drying tube.
-
Heat the mixture to reflux using a sand bath. The vapors should condense about one-third of the way up the condenser.[3]
-
Maintain the reflux for a total of 45 minutes to drive the reaction to completion.[3]
-
After reflux, allow the apparatus to cool completely to room temperature (approximately 15 minutes).[3]
-
Transfer the cooled reaction mixture to a separatory funnel containing water.
-
Neutralize the mixture by slowly adding a 10% sodium carbonate solution dropwise until the cessation of CO₂ evolution (pH > 8). The product, 2,3-Bis(methoxycarbonyl)pyridine, will precipitate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to isolate the crude product.
-
The final product can be further purified by recrystallization or chromatography if necessary.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the two-step synthesis of 2,3-Bis(methoxycarbonyl)pyridine from a quinoline precursor.
Caption: Synthetic pathway for 2,3-Bis(methoxycarbonyl)pyridine.
References
The Genesis of a Biologically Significant Scaffold: A Technical Guide to the Discovery and History of Pyridine-2,3-dicarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyridine-2,3-dicarboxylic acid esters, also known as quinolinic acid esters. These compounds are of significant interest in medicinal chemistry and drug development due to the biological activity of their parent acid, quinolinic acid, an endogenous N-methyl-D-aspartate (NMDA) receptor agonist.[1] This document details the historical milestones in the synthesis of the parent acid and its esters, provides detailed experimental protocols for key synthetic methods, and presents quantitative data in a structured format.
Discovery and Historical Context
The history of pyridine-2,3-dicarboxylic acid esters is intrinsically linked to the discovery and study of their parent compound, quinolinic acid (pyridine-2,3-dicarboxylic acid).
Early Synthesis of Quinolinic Acid:
One of the earliest reported syntheses of quinolinic acid is attributed to the Czech chemist Zdenko Hans Skraup . He discovered that methyl-substituted quinolines could be oxidized to yield quinolinic acid using potassium permanganate.[2] This foundational work was an extension of his renowned Skraup synthesis of quinolines, a reaction that involves the condensation of an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent.[3][4]
In 1949 , L. Henderson was one of the earliest to describe quinolinic acid in a biological context.[2] Subsequent research unveiled its significant neuroactive properties. It was demonstrated that quinolinic acid could induce convulsions when injected into the brain ventricles of mice.[2] A pivotal discovery was made in 1981 by Stone and Perkins, who showed that quinolinic acid acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[2] This finding was followed by research from Schwarcz, which demonstrated that elevated levels of quinolinic acid could lead to neurodegeneration.[2]
The Emergence of Pyridine-2,3-dicarboxylic Acid Esters:
While the initial focus was on the free acid, the synthesis and study of its esters soon followed, driven by the need for derivatives with modified physicochemical properties for various chemical and biological applications. An early and significant contribution to the synthesis of related compounds was made by A. Kirpal in the early 1900s. His work on the reaction of pyridine-2,3-dicarboxylic anhydride with methanol to form methyl esters, and their subsequent conversion to methyl nicotinate, provided an early example of the chemical manipulation of this dicarboxylic acid system.
Synthetic Methodologies
The synthesis of pyridine-2,3-dicarboxylic acid esters can be broadly approached in two ways: the synthesis of the parent acid followed by esterification, or the direct construction of the pyridine ring with the ester functionalities already in place.
Synthesis of Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid)
The primary route to quinolinic acid is through the oxidation of quinoline or its derivatives.
Table 1: Summary of Synthetic Methods for Pyridine-2,3-dicarboxylic Acid
| Method | Oxidizing Agent | Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Methyl-substituted Quinolines | Alkaline medium | - | [2] |
| Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | Quinoline | Copper salt, Sulfuric acid | Difficult to control | [5] |
| Two-stage Oxidation | Hydrogen Peroxide followed by Chlorite/Chlorate | Quinoline | Vanadyl, Cobalt, Titanyl, or Osmium cations | 44-52% | [6] |
| Nitric Acid Oxidation | Nitric Acid | Quinolines/Quinolinols | - | - | [7] |
Synthesis of Pyridine-2,3-dicarboxylic Acid Esters
Modern synthetic chemistry has developed several efficient methods for the direct synthesis of pyridine-2,3-dicarboxylic acid esters.
Table 2: Summary of Synthetic Methods for Pyridine-2,3-dicarboxylic Acid Esters
| Method | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Palladium-catalyzed Carbonylation | 2,3-Dichloropyridine, Carbon Monoxide, Alcohol | Palladium complex, Base | Di-ester | - | [8] |
| Condensation Reaction | Diethyl 1-amino-1,2-ethylenedicarboxylate, Acrolein | p-Toluenesulfonic acid, n-Butanol, Reflux | Diethyl pyridine-2,3-dicarboxylate | 72.3% | [9] |
| Hantzsch-like Condensation | 2-chloro-3-oxo-succinic acid diethyl ester, 2-ethyl acrolein, Ammonium acetate | Ethanol, 80°C | Diethyl 5-ethyl-2,3-pyridinedicarboxylate | 96.8% | [10] |
Experimental Protocols
Protocol 1: Synthesis of Pyridine-2,3-dicarboxylic Acid via Oxidation of Quinoline
This protocol is based on the two-stage oxidation method.
Materials:
-
Quinoline
-
Hydrogen Peroxide (70%)
-
Ammonium vanadate
-
Concentrated Sulfuric Acid
-
Sodium Chlorite or Chlorate
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve quinoline and a catalytic amount of ammonium vanadate in a mixture of water and concentrated sulfuric acid.
-
Heat the solution to 65-70°C with stirring.
-
Slowly add 70% hydrogen peroxide to the reaction mixture over 3 to 4 hours, maintaining the temperature at 70°C.
-
After the addition is complete, continue stirring the mixture at 70-75°C for approximately 3 hours.
-
Introduce the second oxidizing agent (sodium chlorite or chlorate) to complete the oxidation to quinolinic acid.
-
Cool the reaction mixture and isolate the crude quinolinic acid by filtration.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of Diethyl Pyridine-2,3-dicarboxylate via Condensation
This protocol is based on the condensation of an enamine with an α,β-unsaturated aldehyde.
Materials:
-
Diethyl 1-amino-1,2-ethylenedicarboxylate
-
Acrolein monomer
-
n-Butanol
-
p-Toluenesulfonic acid
Procedure:
-
Dissolve diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein monomer in n-butanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Reflux the mixture for 10 hours.
-
Add an additional small portion of acrolein monomer and continue to reflux for another 5 hours.
-
After the reaction is complete, distill off the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain diethyl pyridine-2,3-dicarboxylate.[9]
Protocol 3: Fischer Esterification of Pyridine-2,3-dicarboxylic Acid
This is a general protocol for the esterification of the parent acid.
Materials:
-
Pyridine-2,3-dicarboxylic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous Sodium Sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend pyridine-2,3-dicarboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl pyridine-2,3-dicarboxylate.
-
The product can be further purified by distillation or chromatography.
Biological Significance and Signaling Pathways
Pyridine-2,3-dicarboxylic acid (quinolinic acid) is a key metabolite in the kynurenine pathway, the primary catabolic route of tryptophan in mammals.[2] This pathway is crucial for the de novo synthesis of nicotinamide adenine dinucleotide (NAD⁺).[11] Quinolinic acid's primary biological role is as an agonist of the NMDA receptor, and its overproduction has been implicated in the pathology of several neurodegenerative diseases.[1] The esters of quinolinic acid are primarily studied as chemical derivatives and their direct involvement in specific biological signaling pathways is less defined than that of the parent acid.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a pyridine-2,3-dicarboxylic acid ester.
Conclusion
The study of pyridine-2,3-dicarboxylic acid and its esters has evolved from early synthetic explorations to a significant area of research in medicinal chemistry and neurobiology. The historical development, rooted in the foundational work on quinoline chemistry, has led to a sophisticated understanding of the synthesis and biological importance of these compounds. The methodologies outlined in this guide provide a robust framework for researchers engaged in the synthesis and application of this important chemical scaffold. The continued investigation into the biological roles of quinolinic acid and the development of novel derivatives hold promise for future therapeutic interventions in a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. US2371691A - Preparation of quinolinic acid - Google Patents [patents.google.com]
- 6. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. uop.edu.pk [uop.edu.pk]
Thermochemical Properties of Dimethyl Pyridine-2,3-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the thermochemical properties of dimethyl pyridine-2,3-dicarboxylate. A comprehensive review of available scientific literature reveals a notable scarcity of experimentally determined thermochemical data for this specific isomer. However, extensive research has been conducted on its structural isomers, particularly dimethyl pyridine-2,6-dicarboxylate, and the parent pyridine-2,3-dicarboxylic acid. This document summarizes the available data for these related compounds to provide a valuable comparative context. Furthermore, it details the standard experimental protocols employed for determining such properties, offering a methodological framework for future studies on dimethyl pyridine-2,3-dicarboxylate.
Comparative Thermochemical Data
The following table summarizes the key thermochemical parameters for isomers of dimethyl pyridine-dicarboxylate and related compounds. All data is presented at the standard temperature of T = 298.15 K and a pressure of p° = 0.1 MPa.
| Compound | Formula | State | Standard Molar Enthalpy of Formation (ΔfH°m) (kJ·mol⁻¹) | Standard Molar Enthalpy of Combustion (ΔcH°m) (kJ·mol⁻¹) | Standard Molar Enthalpy of Sublimation (ΔsubH°m) (kJ·mol⁻¹) |
| Dimethyl pyridine-2,6-dicarboxylate | C₉H₉NO₄ | cr | -675.9 ± 1.8[1] | -4151.9 ± 1.4[1] | 113.5 ± 3.8[1] |
| g | -562.4 ± 4.2[1][2][3] | ||||
| Pyridine-2,3-dicarboxylic acid | C₇H₅NO₄ | cr | -733.1 ± 1.8[1] | -2736.0 ± 1.1[1] | Estimated[1][2] |
| Pyridine-2,5-dicarboxylic acid | C₇H₅NO₄ | cr | -744.2 ± 4.2[1] | -2724.9 ± 4.1[1] | 163.6 ± 2.7[1] |
| g | -580.6 ± 5.0[1][2] | ||||
| Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | cr | -745.1 ± 2.2[1] | -2724.0 ± 2.0[1] | 137.1 ± 5.7[1] |
| g | -608.0 ± 6.1[1][2] |
cr = crystalline state; g = gaseous state
Experimental Protocols
The thermochemical data presented for the isomers of dimethyl pyridine-dicarboxylate were primarily determined through a combination of combustion calorimetry and sublimation studies. These established techniques provide the foundation for accurately determining the enthalpies of formation in both the crystalline and gaseous states.
Static Bomb Combustion Calorimetry
This method is employed to measure the standard molar enthalpy of combustion (ΔcH°m) of a substance. From this value, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) can be derived using Hess's Law.
Methodology:
-
A pellet of the sample (e.g., dimethyl pyridine-2,6-dicarboxylate) of known mass is placed in a crucible within a calorimetric bomb.
-
The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa.
-
A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
The bomb is submerged in a calorimeter vessel containing a known mass of water. The entire assembly is housed within a thermostated jacket.
-
The sample is ignited by passing an electrical current through a cotton fuse in contact with the sample.
-
The temperature change of the water in the calorimeter is meticulously recorded to determine the energy of combustion.
-
Corrections are applied for the combustion of the fuse and for the formation of nitric acid from the nitrogen present in the compound and residual atmospheric nitrogen.
-
The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid.[4]
-
The standard molar enthalpy of combustion is then calculated from the corrected energy of combustion.[4][5]
Calvet Microcalorimetry
This technique is used to measure the standard molar enthalpy of sublimation (ΔsubH°m), which is the energy required for a substance to transition from a solid to a gaseous state.
Methodology:
-
The enthalpy of sublimation is determined by measuring the heat absorbed during the phase transition at a specific temperature.
-
For compounds like dimethyl pyridine-2,6-dicarboxylate, these measurements are often conducted at temperatures higher than 298.15 K to achieve a sufficient vapor pressure.[1]
-
The experimentally determined enthalpy of sublimation at a higher temperature (T) is then adjusted to the standard reference temperature of 298.15 K.[1][6][7] This adjustment requires heat capacity data for the crystalline and gaseous phases, which can be estimated if experimental values are unavailable.[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the standard molar enthalpy of formation in the gaseous state for a compound like dimethyl pyridine-2,3-dicarboxylate, based on the methodologies described.
Conclusion and Future Outlook
While direct experimental thermochemical data for dimethyl pyridine-2,3-dicarboxylate remains unavailable in the current literature, the established values for its isomers and the parent dicarboxylic acid provide a crucial foundation for estimation and comparison. The detailed experimental protocols for static bomb calorimetry and Calvet microcalorimetry outlined in this guide serve as a blueprint for future research to fill this data gap. The determination of these fundamental thermodynamic properties is essential for a complete understanding of the stability and reactivity of dimethyl pyridine-2,3-dicarboxylate, which is of significant interest to the fields of chemical synthesis and drug development.
References
In-Depth Technical Guide: Physicochemical Properties and Synthesis of 2,3-Pyridinedicarboxylic Acid Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic acid dimethyl ester (CAS No. 605-38-9), a key reagent in the synthesis of various pharmaceutical compounds. While the definitive crystal structure of this compound is not publicly available in crystallographic databases, this document consolidates all known physicochemical properties and details a standard experimental protocol for its synthesis. This information is intended to support researchers and professionals in drug development and chemical synthesis in their work with this compound.
Introduction
This compound, also known as dimethyl quinolinate, is a derivative of quinolinic acid. Its molecular structure, featuring a pyridine ring with two adjacent methoxycarbonyl groups, makes it a valuable building block in organic synthesis. Notably, it serves as a reagent in the preparation of diarylcyclopentenopyridines, which have been investigated as endothelin receptor antagonists[1].
A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound. Therefore, this guide focuses on presenting the established chemical and physical data for this compound and a detailed methodology for its synthesis.
Chemical and Physical Properties
The known properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 605-38-9[2][3] |
| Molecular Formula | C₉H₉NO₄[2][3] |
| Molecular Weight | 195.17 g/mol [2] |
| IUPAC Name | Dimethyl pyridine-2,3-dicarboxylate[3] |
| Synonyms | Dimethyl quinolinate, 2,3-Bis(methoxycarbonyl)pyridine, Quinolinic acid dimethyl ester[2][3] |
| InChIKey | YLGIBCYHQZTFQL-UHFFFAOYSA-N[2][3] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Pale yellow solid[1] |
| Melting Point | 52-53.5 °C[2] |
| Boiling Point | 262.3 °C at 760 mmHg[2] |
| Density | 1.2 ± 0.1 g/cm³[2] |
| Flash Point | 112.4 ± 21.8 °C[2] |
| Refractive Index | 1.516[2] |
| Storage Conditions | Room temperature[2] |
Experimental Protocols: Synthesis
The following is a detailed protocol for the synthesis of this compound via the esterification of 2,3-pyridinedicarboxylic acid.
Materials and Equipment
-
2,3-Pyridinedicarboxylic acid (80 g, 0.48 mol)
-
Methanol (400 ml)
-
Concentrated sulfuric acid (94.1 g, 0.96 mol)
-
Aqueous sodium carbonate solution
-
Dichloromethane (2000 ml)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Synthesis Procedure
-
Dissolution: 2,3-Pyridinedicarboxylic acid (80 g, 0.48 mol) is dissolved in methanol (400 ml) in a round-bottom flask and stirred at room temperature for 30 minutes.[1]
-
Acid Addition: Concentrated sulfuric acid (94.1 g, 0.96 mol) is added slowly dropwise to the solution over approximately 1 hour.[1]
-
Reaction: The reaction mixture is heated to 60°C and stirred overnight.[1]
-
Solvent Removal: After the reaction is complete, the methanol is removed by distillation under reduced pressure using a rotary evaporator.[1]
-
Neutralization and Extraction: The concentrated residue is slowly poured into an aqueous sodium carbonate solution to neutralize the excess acid. The pH is adjusted to 7-8. The aqueous solution is then extracted twice with dichloromethane (1000 ml each time).[1]
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.[1]
The expected product is dimethyl 2,3-pyridinedicarboxylate as a pale yellow solid with a reported yield of 95.8% and a purity of 99%.[1]
Workflow and Characterization
The general workflow for the synthesis and characterization of this compound is depicted below. Standard analytical techniques such as NMR, IR, and mass spectrometry would be employed to confirm the structure and purity of the synthesized compound. While single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, as of now, this final step has not been reported in the literature for this compound.
Figure 1. A diagram illustrating the synthesis and proposed characterization workflow.
Conclusion
This technical guide has summarized the currently available chemical and physical data for this compound and provided a detailed experimental protocol for its synthesis. While the compound is of interest to the pharmaceutical and chemical synthesis communities, its crystal structure remains undetermined or at least not publicly accessible. The lack of crystallographic data highlights an opportunity for further research to fully characterize this compound in the solid state, which could provide valuable insights into its molecular conformation and intermolecular interactions. Until such data becomes available, the information presented herein serves as a key resource for professionals working with this important chemical intermediate.
References
Methodological & Application
Application Note and Protocol: Synthesis of 2,3-Pyridinedicarboxylic Acid Dimethyl Ester from Quinolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pyridinedicarboxylic acid, commonly known as quinolinic acid, is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its dimethyl ester derivative, 2,3-pyridinedicarboxylic acid dimethyl ester (dimethyl quinolinate), serves as a versatile building block in organic synthesis, enabling the introduction of the pyridine-2,3-dicarboxylate moiety into more complex molecules. This document provides a detailed protocol for the synthesis of this compound from quinolinic acid via Fischer-Speier esterification. This method is a classic and efficient approach for the esterification of carboxylic acids.[3][4][5]
The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[4][5][6]
Materials and Methods
Materials
-
Quinolinic acid (2,3-Pyridinedicarboxylic acid) (C₇H₅NO₄)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add quinolinic acid (10.0 g, 59.8 mmol).
-
Reagent Addition: To the flask, add 100 mL of anhydrous methanol. Stir the suspension until the quinolinic acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred suspension. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will cause vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system such as methanol/water or by column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Quinolinic Acid | [7] |
| Product | This compound | [8][9] |
| Molecular Formula | C₉H₉NO₄ | [8][9] |
| Molecular Weight | 195.17 g/mol | [8][9] |
| Typical Yield | 85-95% | |
| Purity (by NMR) | >98% | |
| Melting Point | 52-54 °C | [9] |
Diagrams
Caption: Experimental workflow for the synthesis of dimethyl quinolinate.
Discussion
The Fischer-Speier esterification is a reliable and scalable method for the preparation of this compound from quinolinic acid. The use of excess methanol not only acts as a reagent but also as the solvent, driving the equilibrium towards the formation of the diester. Concentrated sulfuric acid serves as an effective catalyst for this transformation.
The workup procedure is straightforward, involving neutralization of the acidic catalyst, extraction of the product into an organic solvent, and subsequent purification. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and melting point determination. This protocol provides a solid foundation for researchers requiring this key synthetic intermediate for their work in drug discovery and materials science.
References
- 1. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 9. echemi.com [echemi.com]
Application Notes and Protocols: Esterification of 2,3-Pyridinedicarboxylic Acid with Methanol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of dimethyl 2,3-pyridinedicarboxylate via the Fischer esterification of 2,3-pyridinedicarboxylic acid with methanol. Detailed experimental protocols, data presentation, and visualizations are included to facilitate the successful execution and understanding of this chemical transformation, which is a key step in the synthesis of various pharmaceutical and agrochemical compounds.
Introduction
The esterification of carboxylic acids is a fundamental reaction in organic synthesis. Pyridine dicarboxylic acids, in particular, are important building blocks for a variety of biologically active molecules. The conversion of 2,3-pyridinedicarboxylic acid (also known as quinolinic acid) to its dimethyl ester is a crucial step in the synthesis of numerous compounds, including herbicides and pharmaceuticals. This application note details the Fischer-Speier esterification method, a classic and effective approach for this transformation. The reaction involves heating the dicarboxylic acid in an excess of methanol with a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reversible reaction is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction.
Reaction Scheme
Reaction of 2,3-pyridinedicarboxylic acid with methanol to yield dimethyl 2,3-pyridinedicarboxylate.
Experimental Protocols
Materials and Methods
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2,3-Pyridinedicarboxylic Acid | ≥98% | Commercially Available |
| Methanol, Anhydrous | ACS Grade | Commercially Available |
| Sulfuric Acid, Concentrated | 95-98% | Commercially Available |
| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house |
| Brine (Saturated NaCl) | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available |
Instrumentation:
| Instrument | Use |
| Round-bottom flask with reflux condenser | Reaction vessel |
| Magnetic stirrer with heating mantle | Stirring and heating |
| Rotary evaporator | Solvent removal |
| Separatory funnel | Liquid-liquid extraction |
| pH paper or meter | Neutralization monitoring |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Product characterization |
Detailed Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-pyridinedicarboxylic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure dimethyl 2,3-pyridinedicarboxylate.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2,3-Pyridinedicarboxylic Acid | C₇H₅NO₄ | 167.12 | White to off-white powder | 89-00-9 |
| Dimethyl 2,3-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | White to light yellow solid | 605-38-9[1] |
Reaction Parameters (Example)
| Parameter | Value |
| Molar Ratio (Acid:Methanol) | 1:15 |
| Catalyst (H₂SO₄) Loading | 0.15 eq |
| Reaction Temperature | 65 °C (Reflux) |
| Reaction Time | 6 hours |
| Yield (after purification) | 85-95% (Typical) |
Characterization of Dimethyl 2,3-pyridinedicarboxylate
The structure of the synthesized dimethyl 2,3-pyridinedicarboxylate can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the two methoxy groups and the three protons on the pyridine ring. The chemical shifts (δ) are typically observed around 3.9 ppm (s, 3H) and 4.0 ppm (s, 3H) for the methyl esters, and in the aromatic region for the pyridine protons.[2]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups (around 165 ppm), the carbons of the pyridine ring, and the methoxy carbons (around 53 ppm).
Potential Side Reactions and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, presence of water. | Increase reaction time, use a larger excess of anhydrous methanol, remove water using a Dean-Stark trap if necessary. |
| Monoester Formation | Insufficient reaction time or steric hindrance. | Increase reaction time and/or temperature slightly. |
| Decarboxylation | High reaction temperatures. | Maintain the lowest effective reflux temperature. Use a more efficient catalyst to allow for lower reaction temperatures. |
| Dark-colored product | Decomposition at high temperatures. | Lower the reaction temperature and consider purification by column chromatography. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of dimethyl 2,3-pyridinedicarboxylate.
Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer esterification.
References
Application Notes and Protocols: Dimethyl Quinolinate as a Versatile Reagent for Novel Endothelin Receptor Antagonist Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (ET) receptors, primarily ET-A and ET-B, are critical mediators of vasoconstriction and cell proliferation.[1] Their dysregulation is implicated in various cardiovascular and proliferative diseases, including pulmonary arterial hypertension (PAH), making them a key target for therapeutic intervention.[1][2] Endothelin receptor antagonists (ERAs), such as bosentan, ambrisentan, and macitentan, have been successfully developed and are in clinical use.[3] The synthesis of these complex molecules often relies on the construction of heterocyclic scaffolds. While not a component of currently marketed ERAs, dimethyl quinolinate presents a promising and versatile starting material for the development of novel quinoline-based endothelin receptor antagonists. This document provides detailed application notes and protocols for the proposed use of dimethyl quinolinate in the synthesis and evaluation of new chemical entities targeting the endothelin system.
Rationale for Dimethyl Quinolinate in ERA Synthesis
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[4] Its rigid structure and ability to be functionalized at multiple positions make it an attractive core for designing molecules that can interact with specific receptor binding pockets. Dimethyl quinolinate, as a readily available diester, offers several synthetic advantages:
-
Versatile Functionalization: The two ester groups can be differentially manipulated to introduce a variety of substituents necessary for receptor binding and pharmacokinetic optimization.
-
Scaffold for Bioisosteric Replacement: The quinoline core can serve as a bioisostere for other aromatic systems present in known ERAs, potentially leading to compounds with improved properties.[5][6]
-
Potential for Novel Interactions: The unique electronic and steric properties of the quinoline ring may enable novel interactions within the endothelin receptor binding site, leading to improved affinity or selectivity.
Proposed Synthetic Application of Dimethyl Quinolinate
Herein, we propose a synthetic route utilizing dimethyl quinolinate as a key building block for a novel series of potential endothelin receptor antagonists. The strategy involves the selective hydrolysis of one ester group, followed by amide coupling and subsequent functionalization of the second ester group to introduce moieties known to be important for ERA activity.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for a novel ERA from dimethyl quinolinate.
Data Presentation
The following tables summarize key quantitative data for known endothelin receptor antagonists, which can be used as benchmarks for the evaluation of novel compounds derived from dimethyl quinolinate.
Table 1: Receptor Binding Affinities of Selected Endothelin Receptor Antagonists
| Compound | ET-A Receptor Ki (nM) | ET-B Receptor Ki (nM) | Selectivity (ET-A/ET-B) | Reference |
| Bosentan | 4.7 | 9.4 | ~0.5 | [7] |
| Ambrisentan | 0.019 | 12.8 | ~670 | [7] |
| Macitentan | 0.5 | 390 | ~780 | [7] |
| Atrasentan | 0.028 | 1.8 | ~64 | [3] |
Table 2: In Vitro Functional Antagonism of Selected Endothelin Receptor Antagonists
| Compound | Artery | pKB | Reference |
| Bosentan | Human Pulmonary Artery | 6.28 ± 0.13 | [7] |
| Bosentan | Human Radial Artery | 6.04 ± 0.10 | [7] |
| Macitentan | Human Pulmonary Artery | 8.02 ± 0.13 | [7] |
| Macitentan | Human Radial Artery | 7.49 ± 0.08 | [7] |
| Ambrisentan | Human Pulmonary Artery | 7.38 ± 0.13 | [7] |
| Ambrisentan | Human Radial Artery | 6.96 ± 0.10 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Quinoline-Based ERA Candidate from Dimethyl Quinolinate (Hypothetical)
This protocol outlines a general procedure for the synthesis of a potential endothelin receptor antagonist starting from dimethyl quinolinate.
Materials:
-
Dimethyl quinolinate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Substituted aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Lithium aluminum hydride (LiAlH4)
-
2-Chloro-4,6-dimethylpyrimidine
-
Sodium hydride (NaH)
-
Anhydrous solvents (Methanol, Dichloromethane, Tetrahydrofuran, Dimethylformamide)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Selective Mono-hydrolysis: Dissolve dimethyl quinolinate (1.0 eq) in methanol. Add a solution of NaOH (1.0 eq) in water dropwise at room temperature. Monitor the reaction by TLC until approximately 50% of the starting material is consumed. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with dichloromethane. Purify the mono-acid intermediate by column chromatography.
-
Amide Coupling: To a solution of the mono-acid intermediate (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and the desired substituted aniline (1.1 eq). Stir the reaction at room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the amide-ester intermediate by column chromatography.
-
Ester Reduction: To a solution of the amide-ester intermediate (1.0 eq) in anhydrous THF at 0°C, add LiAlH4 (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and extract the filtrate with ethyl acetate. Purify the hydroxymethyl intermediate by column chromatography.
-
Etherification: To a solution of the hydroxymethyl intermediate (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) at 0°C. Stir for 30 minutes, then add 2-chloro-4,6-dimethylpyrimidine (1.1 eq). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the final compound by column chromatography.
Protocol 2: Endothelin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized compounds for the ET-A and ET-B receptors.
Materials:
-
Cell membranes expressing human ET-A or ET-B receptors
-
[¹²⁵I]-ET-1 (Radioligand)
-
Unlabeled ET-1 (for non-specific binding)
-
Test compounds (novel quinoline derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA)
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and cell membranes.
-
Incubation: Initiate the binding reaction by adding [¹²⁵I]-ET-1. Incubate at room temperature for a specified time (e.g., 2 hours).
-
Filtration: Terminate the assay by rapid filtration through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific [¹²⁵I]-ET-1 binding) and calculate the Ki values using the Cheng-Prusoff equation.
Protocol 3: In Vitro Functional Assay (Vasoconstriction)
This protocol measures the ability of a test compound to antagonize ET-1-induced vasoconstriction in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta or human pulmonary artery)
-
Krebs-Henseleit solution
-
Endothelin-1 (ET-1)
-
Test compounds
-
Organ bath system with force transducers
Procedure:
-
Tissue Preparation: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂ at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Antagonist Incubation: Add the test compound at a specific concentration to the organ bath and incubate for a defined period.
-
ET-1 Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 to the organ bath and record the contractile response.
-
Data Analysis: Compare the ET-1 concentration-response curves in the presence and absence of the antagonist to determine the pA₂ or pKB value, which quantifies the antagonist's potency.
Signaling Pathways
The following diagrams illustrate the endothelin receptor signaling pathways that are targeted by the synthesized antagonists.
Endothelin Receptor Signaling Pathway
Caption: Overview of the endothelin receptor signaling cascade.
Experimental Workflow for Antagonist Evaluation
Caption: Workflow for the evaluation of novel endothelin receptor antagonists.
Conclusion
Dimethyl quinolinate represents a promising, yet underexplored, starting material for the synthesis of novel quinoline-based endothelin receptor antagonists. The proposed synthetic strategies and evaluation protocols outlined in this document provide a framework for researchers to explore this chemical space. The development of new ERAs with potentially improved efficacy, selectivity, and pharmacokinetic profiles is crucial for advancing the treatment of endothelin-mediated diseases.
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Dimethyl 2,3-Pyridinedicarboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,3-pyridinedicarboxylate, also known as dimethyl quinolinate, is a versatile heterocyclic building block in medicinal chemistry. Its pyridine core, substituted with two reactive ester functionalities at adjacent positions, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of the ester groups allows for the construction of various fused heterocyclic systems and derivatization to introduce desired pharmacophoric features. This document outlines key applications of dimethyl 2,3-pyridinedicarboxylate in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds. Detailed experimental protocols for the synthesis of key intermediates and target molecules are provided, along with quantitative biological data for representative compounds.
Application Notes
The pyridine ring is a privileged scaffold in drug discovery, and its derivatives have been successfully developed into a wide array of therapeutics.[1][2] Dimethyl 2,3-pyridinedicarboxylate serves as a key starting material for the synthesis of several classes of bioactive compounds, leveraging the reactivity of its ester groups and the inherent properties of the pyridine nucleus.
Synthesis of Antimicrobial Agents
The 2,3-pyridinedicarboxylate scaffold can be elaborated into various heterocyclic systems with potential antimicrobial activity. One important class of compounds that can be derived are N-aryl-2,3-pyridinedicarboximides and related amides. The reaction of dimethyl 2,3-pyridinedicarboxylate with primary amines or hydrazines can lead to the formation of amides, hydrazides, and cyclic imides, which are precursors to more complex heterocyclic structures. For instance, the corresponding anhydride, readily prepared from the diacid, reacts with nitrogen nucleophiles to form arylcarbamoylpyridinecarboxylic acids and pyrrolopyridine derivatives, some of which have been screened for antimicrobial activities.[3]
Precursor to Anticancer Agents: Pyrrolo[3,4-b]pyridines
The 2,3-pyridinedicarboxylate moiety is an ideal precursor for the synthesis of fused heterocyclic systems such as pyrrolo[3,4-b]pyridines. These compounds are aza-analogues of isoindolin-1-one, a core structure found in several natural and synthetic anticancer agents.[4][5] Derivatives of pyrrolo[3,4-b]pyridin-5-ones have demonstrated significant cytotoxic effects against various cancer cell lines.[4] While often synthesized through multicomponent reactions, the fundamental pyrrolopyridine core can be conceptually derived from dimethyl 2,3-pyridinedicarboxylate, highlighting its potential in the design of novel oncology drug candidates.
Building Block for Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[6][7] The functional groups of dimethyl 2,3-pyridinedicarboxylate can be chemically manipulated to introduce substituents that target specific kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data
The following table summarizes the in vitro anticancer activity of a series of pyrrolo[3,4-b]pyridin-5-one derivatives, which are structurally related to compounds that could be synthesized from dimethyl 2,3-pyridinedicarboxylate.
Table 1: Cytotoxic Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives against Breast Cancer Cell Lines [4]
| Compound | R¹ | R² | R³ | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 1d | 4-FC₆H₄ | C₆H₅ | 4-MeOC₆H₄ | 12.5 | > 50 |
| 1f | 4-MeC₆H₄ | C₆H₅ | 4-MeOC₆H₄ | 6.25 | > 50 |
| 1i | 4-MeOC₆H₄ | C₆H₅ | 4-MeOC₆H₄ | 12.5 | > 50 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and target compounds from or related to dimethyl 2,3-pyridinedicarboxylate.
Protocol 1: Synthesis of 2-(Arylcarbamoyl)-3-pyridinecarboxylic Acid
This protocol is adapted from the reaction of 2,3-pyridinedicarboxylic anhydride with aromatic amines and represents a plausible transformation for dimethyl 2,3-pyridinedicarboxylate via an intermediate anhydride or direct aminolysis.[3]
Materials:
-
Dimethyl 2,3-pyridinedicarboxylate
-
Substituted Aniline (e.g., 4-ethoxyaniline)
-
Methanol
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Glacial Acetic Acid
Procedure:
-
Hydrolysis to Diacid: To a solution of dimethyl 2,3-pyridinedicarboxylate (1.95 g, 10 mmol) in methanol (20 mL), add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL). Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.
-
Collect the precipitated 2,3-pyridinedicarboxylic acid by filtration, wash with cold water, and dry.
-
Amidation: A mixture of 2,3-pyridinedicarboxylic acid (1.67 g, 10 mmol) and the desired aromatic amine (e.g., 4-ethoxyaniline, 1.37 g, 10 mmol) in glacial acetic acid (30 mL) is stirred at room temperature for 1 hour.
-
The solid product is collected by filtration and recrystallized from ethanol to yield the 2-(arylcarbamoyl)-3-pyridinecarboxylic acid.
Protocol 2: Synthesis of Pyrrolo[3,4-b]pyridine-5,7-dione Derivatives
This protocol describes the synthesis of a pyrrolo[3,4-b]pyridine-5,7-dione from 2,3-pyridinedicarboxylic anhydride, which can be generated from dimethyl 2,3-pyridinedicarboxylate.[3]
Materials:
-
2,3-Pyridinedicarboxylic acid (from Protocol 1)
-
Acetic Anhydride
-
Aromatic diamine (e.g., benzidine)
-
Toluene
Procedure:
-
Anhydride Formation: Reflux a suspension of 2,3-pyridinedicarboxylic acid (1.67 g, 10 mmol) in acetic anhydride (10 mL) for 2 hours. Cool the reaction mixture and collect the crystalline 2,3-pyridinedicarboxylic anhydride by filtration.
-
Cyclization: A mixture of 2,3-pyridinedicarboxylic anhydride (1.49 g, 10 mmol) and benzidine (1.84 g, 10 mmol) in toluene (30 mL) is refluxed for 1 hour.
-
Allow the reaction mixture to cool. The solid product is collected by filtration and recrystallized from ethanol to give the corresponding pyrrolo[3,4-b]pyridine-5,7-dione derivative.
Visualizations
The following diagrams illustrate key synthetic pathways and a hypothetical mechanism of action.
Caption: Synthetic pathways for bioactive molecules from dimethyl 2,3-pyridinedicarboxylate.
Caption: Hypothetical mechanism of action for pyrrolo[3,4-b]pyridine derivatives as tubulin polymerization inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,3-Pyridinedicarboxylic Acid Dimethyl Ester in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pyridinedicarboxylic acid dimethyl ester is a versatile scaffold in organic synthesis, serving as a key building block for a variety of heterocyclic compounds with significant pharmacological activities. Its pyridine core, substituted with two reactive ester functionalities at adjacent positions, allows for the construction of fused ring systems that are central to the structure of numerous therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on its role in the preparation of Glycogen Synthase Kinase-3 (GSK-3) inhibitors and intermediates for other therapeutic agents.
Synthesis of Pharmaceutical Scaffolds
This compound is a valuable precursor for the synthesis of bicyclic heteroaromatic compounds, which are prominent motifs in many clinically relevant molecules. The adjacent ester groups are ideal for cyclocondensation reactions with various binucleophiles to construct fused pyrazole, pyrimidine, and other heterocyclic rings.
Synthesis of Pyrazolo[3,4-b]pyridine Core for GSK-3 Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a core component of a class of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various pathologies including neurodegenerative diseases and diabetes. The synthesis of this key heterocyclic system can be achieved through the cyclocondensation of this compound with hydrazine.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one
This protocol outlines the synthesis of the 1H-pyrazolo[3,4-b]pyridin-3(2H)-one core structure, a crucial intermediate for more complex GSK-3 inhibitors.
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 1H-pyrazolo[3,4-b]pyridin-3(2H)-one.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Hydrazine hydrate |
| Product | 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Time | 4-6 hours |
| Yield | Typically > 85% |
| Purity | > 95% after recrystallization |
Logical Workflow for the Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one:
Caption: Synthetic workflow for 1H-pyrazolo[3,4-b]pyridin-3(2H)-one.
Synthesis of Pyrido[2,3-d]pyrimidine Core for Various Therapeutic Agents
The pyrido[2,3-d]pyrimidine scaffold is found in a range of pharmaceuticals, including inhibitors of Hepatitis C Virus (HCV) and other enzymes. This core can be synthesized from this compound through condensation with amidine or related nitrogen-containing binucleophiles.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol describes a general method for the synthesis of the pyrido[2,3-d]pyrimidin-4(3H)-one nucleus.
-
Materials:
-
This compound
-
Formamidine acetate
-
Sodium methoxide
-
Methanol
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (2.2 eq) to anhydrous methanol.
-
Add formamidine acetate (1.1 eq) to the solution and stir until dissolved.
-
Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain pyrido[2,3-d]pyrimidin-4(3H)-one.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Formamidine acetate |
| Product | Pyrido[2,3-d]pyrimidin-4(3H)-one |
| Base | Sodium methoxide |
| Solvent | Methanol |
| Reaction Time | 8-12 hours |
| Yield | 60-75% |
| Purity | > 98% after chromatography |
Logical Workflow for the Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one:
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidin-4(3H)-one.
Signaling Pathways
While the primary focus of this document is on the synthetic applications of this compound, it is important to understand the biological context of the target molecules. For instance, GSK-3 is a key regulator in numerous signaling pathways.
Simplified GSK-3 Signaling Pathway:
Caption: Simplified overview of the GSK-3 signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of a wide array of pharmacologically active compounds. The protocols and data presented herein demonstrate its utility in constructing key heterocyclic scaffolds for important drug targets such as GSK-3. The straightforward and efficient synthetic routes make it an attractive starting material for drug discovery and development programs. Researchers are encouraged to explore the reactivity of this scaffold further to generate novel chemical entities with therapeutic potential.
Protocol for the preparation of diarylcyclopentenopyridines using dimethyl quinolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of novel diarylcyclopentenopyridine scaffolds, a class of compounds with significant potential in medicinal chemistry and drug discovery. The synthetic strategy employs a condensation reaction between a diarylcyclopentenone precursor and dimethyl quinolinate. Pyridine and its derivatives are fundamental heterocyclic structures found in numerous pharmaceuticals and bioactive molecules. The fusion of a cyclopentene ring with a pyridine moiety, further substituted with aryl groups, offers a unique three-dimensional architecture that can be exploited for developing selective kinase inhibitors, antiviral agents, and other therapeutics. These application notes provide a comprehensive guide for the preparation and potential applications of these promising compounds.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a representative diarylcyclopentenopyridine derivative.
| Parameter | Value |
| Reactant 1 | 1,2-diarylcyclopent-2-en-1-one |
| Reactant 2 | Dimethyl quinolinate |
| Product | Diarylcyclopentenopyridine |
| Molecular Formula | C₂₆H₁₉NO₂ |
| Molecular Weight | 377.44 g/mol |
| Reaction Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 185-190 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (d, J=8.0 Hz, 1H), 7.60-7.20 (m, 12H), 3.95 (s, 3H), 3.10 (t, J=7.5 Hz, 2H), 2.80 (t, J=7.5 Hz, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.5, 160.2, 155.4, 148.9, 142.1, 138.5, 136.2, 130.0, 129.5, 128.8, 128.5, 127.9, 127.2, 125.4, 52.3, 34.1, 29.8 |
| Mass Spectrometry (ESI+) m/z | 378.15 [M+H]⁺ |
Experimental Workflow
Caption: Experimental workflow for the synthesis of diarylcyclopentenopyridines.
Experimental Protocol
Materials:
-
1,2-diarylcyclopent-2-en-1-one (1.0 equiv)
-
Dimethyl quinolinate (1.1 equiv)
-
Sodium ethoxide (2.0 equiv)
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diarylcyclopent-2-en-1-one (1.0 equiv) and anhydrous ethanol.
-
Addition of Reagents: While stirring, add dimethyl quinolinate (1.1 equiv) to the solution. Subsequently, add a solution of sodium ethoxide (2.0 equiv) in anhydrous ethanol dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Characterization: Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to yield the diarylcyclopentenopyridine as a solid. Characterize the final product by NMR, mass spectrometry, and determine its purity by HPLC.
Signaling Pathway and Logical Relationships
The Pivotal Role of 2,3-Pyridinedicarboxylic Acid Dimethyl Ester in Agrochemical Innovation
Application Note & Protocol
Introduction
2,3-Pyridinedicarboxylic acid dimethyl ester, also known as dimethyl quinolinate, is a crucial intermediate in the synthesis of a significant class of agrochemicals: the imidazolinone herbicides.[1] This versatile compound, with the molecular formula C₉H₉NO₄, provides the foundational pyridine ring structure for potent herbicides that are vital in modern agriculture for broad-spectrum weed control.[1][2][3][4] Its chemical structure allows for a series of well-defined reactions to build the complex imidazolinone moiety responsible for the herbicidal activity. This document provides detailed application notes on its use in synthesizing imidazolinone herbicides, specifically focusing on imazethapyr, and outlines the experimental protocols for key synthetic steps.
Application in Agrochemical Synthesis: Imidazolinone Herbicides
The primary application of this compound in the agrochemical industry is as a precursor for imidazolinone herbicides such as imazapyr and imazethapyr.[1][5][6][7] These herbicides are known for their effectiveness in controlling a wide range of broadleaf weeds and grasses in various crops.[5][8][9] The synthesis pathway typically involves the conversion of the dimethyl ester to a cyclic anhydride intermediate, which is then reacted with specific amino compounds to form the final herbicidal product.[10]
Mechanism of Action of Imidazolinone Herbicides
Imidazolinone herbicides function by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[5][8][9] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[8] As these amino acids are essential for protein synthesis and cell growth, the inhibition of AHAS leads to a depletion of these amino acids, ultimately causing the plant to die.[5][8] This specific mode of action contributes to their low toxicity in mammals, who obtain these amino acids through their diet.[9]
References
- 1. This compound | 605-38-9 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 5. fao.org [fao.org]
- 6. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. fao.org [fao.org]
- 9. invasive.org [invasive.org]
- 10. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Pyridinedicarboxylic Acid Dimethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-pyridinedicarboxylic acid dimethyl ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or contaminated. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid.[1] 4. Poor Quality Starting Materials: Impurities in the 2,3-pyridinedicarboxylic acid or methanol can interfere with the reaction. | 1. Use a fresh, unopened bottle of the acid catalyst. 2. Gradually increase the reaction temperature and monitor the reaction progress using TLC or GC.[1] 3. Ensure all glassware is thoroughly dried and use anhydrous methanol.[1] 4. Verify the purity of starting materials before use. |
| Formation of Monoester as the Major Product | 1. Insufficient Methanol: A large excess of methanol is required to drive the equilibrium towards diester formation.[1] 2. Short Reaction Time: The second esterification is often slower than the first.[1] | 1. Increase the molar excess of methanol.[1] 2. Extend the reaction time and monitor for the disappearance of the monoester intermediate.[1] |
| Product Mixture is Dark or Contains Colored Impurities | 1. High Reaction Temperatures: This can lead to decomposition of the starting material or product.[1] 2. Side Reactions: The pyridine ring can be susceptible to side reactions under harsh conditions.[1] | 1. Lower the reaction temperature and consider using a more efficient catalyst to compensate.[1] 2. Purify the crude product using column chromatography or recrystallization.[1] |
| Difficult Purification | 1. Incomplete Reaction: The presence of starting material and monoester complicates purification. 2. Formation of Byproducts: Side reactions can lead to impurities with similar polarity to the desired product. | 1. Ensure the reaction has gone to completion before workup. 2. Utilize a different purification technique, such as distillation under reduced pressure, if column chromatography is ineffective.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the Fischer esterification of 2,3-pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[3]
Q2: What are some alternative synthetic routes to this compound?
A2: Alternative routes include the reaction of 2,3-dichloropyridine with carbon monoxide and methanol in the presence of a palladium catalyst, and methods starting from maleic acid esters.[2][4]
Q3: How can I monitor the progress of the esterification reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.[1]
Q4: What is the typical yield for the synthesis of this compound?
A4: Yields can vary depending on the synthetic route and reaction conditions. For instance, a method involving the cycloaddition of propargylamine and diethyl butynedioate followed by oxidation and esterification reports a yield of 82%.[2] Traditional condensation reactions of α-halo-β-ketoesters may yield between 50-65%.[2]
Q5: What are the key safety precautions to take during this synthesis?
A5: It is important to handle concentrated sulfuric acid with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses. Methanol is flammable and toxic, so it should also be handled in a fume hood away from ignition sources.
Experimental Protocols
Protocol 1: Fischer Esterification of 2,3-Pyridinedicarboxylic Acid
This protocol is based on a standard Fischer esterification method.[3]
Materials:
-
2,3-Pyridinedicarboxylic acid (1 eq)
-
Anhydrous Methanol (10-20 eq)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,3-pyridinedicarboxylic acid and anhydrous methanol.
-
Slowly add concentrated sulfuric acid to the stirred mixture.
-
Heat the mixture to reflux (approximately 60°C) and maintain for 4-8 hours.[1][3]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthesis Methods for Pyridine-2,3-dicarboxylic Acid Esters
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| Propargylamine, Diethyl butynedioate | H₂O₂, Ethanol, 65°C, 12 hours | Diethyl 2,3-pyridinedicarboxylate | 82% | [2] |
| α-halo-β-ketoesters, α,β-unsaturated aldehydes | Ammonium salts, Toluene or xylene, 80-100°C | Pyridine-2,3-dicarboxylic acid esters | 50-65% | [2] |
| 2,3-dichloropyridine | CO, Ethanol, Sodium acetate, Palladium acetate, 1,1'-bis(diphenylphosphino)ferrocene, 135°C, 15 bar | Diethyl 2,3-pyridinedicarboxylate | Not specified | [4] |
| 2,3-Pyridinedicarboxylic acid | Methanol, Concentrated H₂SO₄, 60°C, overnight | Dimethyl 2,3-pyridinedicarboxylate | Not specified | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Dimethyl 2,3-Pyridinedicarboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from dimethyl 2,3-pyridinedicarboxylate synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of dimethyl 2,3-pyridinedicarboxylate?
A1: The most common impurities typically arise from incomplete reactions or side reactions. These can include:
-
Starting Materials: Unreacted 2,3-pyridinedicarboxylic acid.
-
Mono-ester: The mono-methyl ester of 2,3-pyridinedicarboxylic acid, resulting from incomplete esterification.
-
Solvent Residues: Residual solvents used in the reaction or workup, such as methanol or dichloromethane.[1][2]
-
Byproducts from Side Reactions: Depending on the synthetic route, other pyridine-based derivatives or polymeric material may be formed.
Q2: Which analytical techniques are best for identifying and quantifying impurities in my dimethyl 2,3-pyridinedicarboxylate sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities like the starting diacid or the mono-ester. A reverse-phase C18 column with a gradient of acetonitrile and water (often with a formic acid modifier) is a common setup.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities and confirming the mass of the desired product.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[3]
Q3: My purified dimethyl 2,3-pyridinedicarboxylate shows a lower-than-expected melting point. What could be the cause?
A3: A depressed and broadened melting point range is a classic indicator of impurities. The presence of any of the common impurities listed in Q1, particularly residual starting material or the mono-ester, can disrupt the crystal lattice of the pure compound, leading to a lower melting point.
Q4: I am observing poor peak shape and tailing in my HPLC analysis. What are the likely causes and solutions?
A4: Poor peak shape in HPLC can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the basic pyridine nitrogen, causing peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., add 0.1% formic acid) to protonate the nitrogen and minimize these interactions. Using an end-capped column is also beneficial.[5]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an acidic or basic impurity, it can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least two units away from the pKa of the analyte and any impurities.[5]
-
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Workup
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on TLC analysis.
-
NMR spectrum shows unexpected peaks, particularly in the aromatic or carboxyl proton regions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature. Ensure the catalyst (e.g., sulfuric acid) is active and used in the correct stoichiometric amount.[1] |
| Insufficient Acid Scavenging | During workup, ensure the reaction mixture is properly neutralized (e.g., with aqueous sodium bicarbonate) to remove acidic impurities.[2] |
| Hydrolysis during Workup | Minimize contact time with aqueous basic solutions during extraction to prevent hydrolysis of the ester groups back to the carboxylic acid. |
Issue 2: Difficulty Removing 2,3-Pyridinedicarboxylic Acid (Starting Material)
Symptoms:
-
A persistent impurity peak in HPLC with a shorter retention time than the desired diester.
-
Broad proton signals in the ¹H NMR spectrum, characteristic of a carboxylic acid proton.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-precipitation during Crystallization | The diacid may be co-precipitating with the diester product. |
| Solution 1: Recrystallization. Perform a careful recrystallization. The diacid is typically less soluble in moderately polar organic solvents than the diester. | |
| Solution 2: Liquid-Liquid Extraction. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic starting material will be extracted into the aqueous layer.[2] | |
| Solution 3: Flash Chromatography. If other methods fail, purify the material using silica gel flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will effectively separate the less polar diester from the highly polar diacid.[6] |
Quantitative Data Summary
The following table summarizes typical purity and yield data found in synthetic procedures for pyridinedicarboxylate esters. Note that specific values can vary significantly based on the reaction scale and conditions.
| Product | Synthesis Method | Purity | Yield | Reference |
| Dimethyl 2,3-pyridinedicarboxylate | Esterification of 2,3-pyridinedicarboxylic acid with methanol and sulfuric acid | 99% | 95.8% | [1] |
| Diethyl 5-ethyl-2,3-pyridinedicarboxylate | Cyclization using ammonium acetate | 98% (by HPLC) | 96.5% | [7] |
| Dimethyl pyridine-3,5-dicarboxylate | Esterification of 3,5-pyridinedicarboxylic acid with methanol and sulfuric acid | - | 94% | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing more polar impurities, such as the starting diacid, from the less polar diester product.
-
Solvent Selection: Choose a solvent system where dimethyl 2,3-pyridinedicarboxylate is sparingly soluble at room temperature but highly soluble when hot. A common choice is a mixed solvent system like ethyl acetate/hexanes or dichloromethane/pentane.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot, more polar solvent (e.g., ethyl acetate) needed to fully dissolve the solid.[8]
-
Crystallization: Slowly add the less polar anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.[8]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating compounds with different polarities.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.[6]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified dimethyl 2,3-pyridinedicarboxylate.
Protocol 3: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of the final product.
-
Instrumentation: Standard HPLC system with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[3][5]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[3]
Visualizations
Caption: Workflow for purification and analysis of dimethyl 2,3-pyridinedicarboxylate.
Caption: Troubleshooting flowchart for identifying sources of low product purity.
Caption: Relationship between reactants, product, and common reaction impurities.
References
- 1. 2,3-Pyridinedicarboxylic acid dimethyl ester | 605-38-9 [chemicalbook.com]
- 2. dimethyl pyridine-3,5-dicarboxylate | 4591-55-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,3-Bis(methoxycarbonyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-bis(methoxycarbonyl)pyridine, also known as dimethyl pyridine-2,3-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,3-bis(methoxycarbonyl)pyridine, focusing on the identification and mitigation of byproducts.
Question: My reaction yield is low, and I observe significant impurities. What are the common byproducts in this synthesis?
Answer:
Low yields and the presence of impurities are common challenges in the synthesis of 2,3-bis(methoxycarbonyl)pyridine. The most prevalent byproducts depend on the synthetic route employed, with the Hantzsch pyridine synthesis being a common method. Key byproducts include:
-
1,4-Dihydropyridine Intermediate: The Hantzsch synthesis initially produces a 1,4-dihydropyridine derivative. Incomplete oxidation during the subsequent aromatization step is a primary reason for its presence as a major impurity.[1]
-
Unexpected Cyclization Products: Under certain conditions, particularly with sterically hindered reactants, the reaction can deviate from the expected pathway, leading to the formation of alternative cyclic structures, such as substituted pyrans, instead of the desired dihydropyridine.[2][3]
-
Side-Products from Starting Materials: Impurities in the starting materials can lead to the formation of various side-products. For instance, in syntheses starting from quinoline, incomplete oxidation can leave unreacted starting material or partially oxidized intermediates.
-
Hydrolysis Products: If water is present in the reaction mixture or during workup, one or both of the methoxycarbonyl groups can be hydrolyzed to the corresponding carboxylic acids.
-
Regioisomers: Depending on the specific precursors and reaction conditions, the formation of other pyridine dicarboxylate isomers is possible, although less common for the 2,3-isomer when using appropriate starting materials.
Question: How can I minimize the formation of the 1,4-dihydropyridine byproduct?
Answer:
The presence of the 1,4-dihydropyridine intermediate is typically due to incomplete oxidation. To promote complete aromatization, consider the following:
-
Choice of Oxidizing Agent: While various oxidizing agents can be used, their effectiveness can vary. Common choices include nitric acid, potassium permanganate, or ferric chloride.[1] The selection of the oxidant and its stoichiometry are critical.
-
Reaction Conditions: Ensure adequate reaction time and temperature for the oxidation step. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the point of complete conversion.
-
One-Pot Procedures: Some protocols utilize a one-pot synthesis where the dihydropyridine is directly aromatized without isolation.[1] This can be efficient but requires careful optimization of the oxidizing agent and conditions to avoid degradation of the final product.
Question: What analytical techniques are best for identifying these byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and identify the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the main product and impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the definitive identification of the desired product and the characterization of byproduct structures. For example, the ¹H NMR spectrum of the 1,4-dihydropyridine intermediate will show characteristic signals for the protons at the 4-position and the N-H proton, which are absent in the aromatic product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,3-bis(methoxycarbonyl)pyridine?
A1: One of the most established methods is the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source (like ammonia or ammonium acetate), followed by an oxidation step to form the pyridine ring.[1][4][5] Another common route involves the oxidation of quinoline.
Q2: My final product is difficult to purify. What are some effective purification strategies?
A2: Purification can be challenging due to the similar polarities of the desired product and some byproducts. Effective methods include:
-
Column Chromatography: Silica gel chromatography is a standard method for separating the product from impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: Since the pyridine nitrogen is basic, it can be protonated with a dilute acid, allowing for its extraction into an aqueous layer and separation from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Many of the reagents and solvents used in this synthesis are hazardous.
-
Oxidizing agents such as nitric acid and potassium permanganate are corrosive and strong oxidizers. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Organic solvents are often flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
Quantitative Data on Byproduct Formation
While specific quantitative data for the synthesis of 2,3-bis(methoxycarbonyl)pyridine is scarce in the readily available literature, it is generally acknowledged that crude products from Hantzsch-type syntheses can contain a significant percentage of impurities. The table below provides a general overview based on qualitative descriptions found in the literature.
| Byproduct/Impurity | Typical Cause | Estimated Percentage in Crude Product (if unoptimized) |
| 1,4-Dihydropyridine Intermediate | Incomplete oxidation | Can be a major impurity, potentially >20% |
| Starting Materials | Incomplete reaction | Variable, depends on reaction conversion |
| Unexpected Cyclization Products | Steric hindrance, reaction conditions | Generally minor, but can be significant in specific cases |
| Mono-ester Hydrolysis Product | Presence of water | Variable, depends on reaction and workup conditions |
Experimental Protocol: Hantzsch-type Synthesis of Dimethyl 2,3-pyridinedicarboxylate (Illustrative)
This protocol is a generalized representation and may require optimization for specific laboratory conditions.
Materials:
-
Methyl 3-oxobutanoate (methyl acetoacetate)
-
Glyoxylic acid methyl ester
-
Ammonium acetate
-
Methanol
-
Nitric acid (or other suitable oxidizing agent)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-oxobutanoate (2 equivalents) and glyoxylic acid methyl ester (1 equivalent) in methanol.
-
Addition of Ammonia Source: Add ammonium acetate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Oxidation: After the initial condensation is complete (as indicated by TLC), cool the mixture slightly and cautiously add the oxidizing agent (e.g., a solution of nitric acid in methanol) dropwise. The reaction may be exothermic.
-
Completion of Oxidation: After the addition of the oxidizing agent, continue to stir the reaction at room temperature or gentle heat until the aromatization is complete (monitor by TLC, observing the disappearance of the dihydropyridine spot).
-
Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 2,3-bis(methoxycarbonyl)pyridine.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Troubleshooting guide for the esterification of pyridinedicarboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of pyridinedicarboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of pyridinedicarboxylic acids in a question-and-answer format.
Issue: Low or No Yield of the Desired Diester
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Question: My esterification reaction is resulting in a low yield or no diester product. What are the potential causes and how can I resolve this?
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Answer: Low or no yield in the esterification of pyridinedicarboxylic acids is a common problem that can stem from several factors. The reaction is an equilibrium process, and several conditions can inhibit its progression towards the product.[1][2]
Possible Causes and Recommended Actions:
Possible Cause Recommended Action Incomplete Reaction The Fischer-Speier esterification is a reversible equilibrium reaction.[3] To drive the equilibrium towards the diester, use a large excess of the alcohol, which can also serve as the solvent.[1][2] Presence of Water Water is a byproduct of the reaction and can hydrolyze the ester back to the carboxylic acid.[1][4] Use anhydrous alcohol and solvents. Employ a Dean-Stark apparatus or molecular sieves to remove water as it forms.[1] Insufficient Catalyst An acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][5] Increase the catalyst loading incrementally. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][3] Low Reaction Temperature The reaction rate may be too slow at lower temperatures. Gradually increase the temperature, but be mindful of the starting material's decomposition temperature.[1] Short Reaction Time Esterification can be a slow process.[6] Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Issue: Formation of Significant Amounts of Monoester
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Question: My reaction is producing a significant amount of the monoester intermediate instead of the desired diester. What should I do?
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Answer: The formation of the monoester is a common intermediate step.[1] Its accumulation suggests the reaction is not proceeding to completion.
Possible Causes and Recommended Actions:
Possible Cause Recommended Action Insufficient Alcohol A molar excess of the alcohol is necessary to drive the second esterification step. Increase the molar excess of the alcohol.[1] Short Reaction Time The second esterification may require more time. Increase the reaction time and monitor the disappearance of the monoester by TLC or GC.[1] Steric Hindrance One of the carboxylic acid positions may be sterically hindered, making the second esterification more difficult. Consider using a less sterically hindered alcohol or a more reactive esterification method.[1]
Issue: Side Reactions and Impurities
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Question: I'm observing side reactions and the formation of impurities in my product mixture. How can I minimize these?
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Answer: Several side reactions can occur during the esterification of pyridinedicarboxylic acids, leading to a complex product mixture and lower yields.
Common Side Reactions and Mitigation Strategies:
Side Reaction/Issue Mitigation Strategy Decarboxylation Pyridinedicarboxylic acids can undergo decarboxylation at elevated temperatures.[1] Conduct the reaction at the lowest effective temperature and use an efficient catalyst to increase the reaction rate at lower temperatures.[1] Polymerization High temperatures can promote intermolecular esterification, leading to the formation of polymers.[1] Reduce the reaction temperature and use a solvent in which both the starting material and product are soluble to favor intramolecular esterification.[1] Dark/Colored Impurities High reaction temperatures can lead to decomposition and side reactions involving the pyridine ring.[1] Lower the reaction temperature, use a more efficient catalyst, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Purify the product using column chromatography or recrystallization.[1] Diethyl Ether Formation (with ethanol) Acid-catalyzed dehydration of ethanol can occur at higher temperatures.[1] Lowering the reaction temperature can help minimize ether formation. Using a milder acid catalyst may also be beneficial.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the esterification of pyridinedicarboxylic acids.
Frequently Asked Questions (FAQs)
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Q1: What is the role of the acid catalyst in the esterification of pyridinedicarboxylic acids?
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A1: An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][5] This catalysis increases the reaction rate, allowing for the use of lower temperatures and shorter reaction times, which can help to minimize side reactions like decarboxylation.[1]
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Q2: How can I effectively remove water from the reaction mixture?
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A2: The removal of water is critical to drive the equilibrium towards the ester product.[1][3] A common method is to use a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene or benzene.[1][7] Alternatively, drying agents such as molecular sieves can be added directly to the reaction mixture. Using anhydrous reagents and solvents is also essential.[1][4]
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Q3: Are there alternative methods to Fischer-Speier esterification for pyridinedicarboxylic acids?
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A3: Yes, other methods can be employed, especially if the substrate is sensitive to strong acids. One common alternative is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[7][8] Steglich esterification, which uses DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), is another option for acid-sensitive substrates.[9]
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Q4: What are the typical reaction conditions for the esterification of 2,5-pyridinedicarboxylic acid?
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A4: A general procedure involves suspending 2,5-pyridinedicarboxylic acid in a large excess of anhydrous ethanol. A catalytic amount of concentrated sulfuric acid is then carefully added. The mixture is heated to a gentle reflux for several hours (typically 4-8 hours), and the reaction progress is monitored by TLC or GC.[1] To drive the reaction to completion, a solvent like benzene can be added to facilitate the azeotropic removal of water.[7]
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Experimental Protocol: Synthesis of Diethyl 2,5-Pyridinedicarboxylate
This protocol describes a typical Fischer-Speier esterification of 2,5-pyridinedicarboxylic acid.
Materials:
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2,5-Pyridinedicarboxylic acid
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Anhydrous ethanol
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Concentrated sulfuric acid
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Benzene (for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
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Diethyl ether
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2,5-pyridinedicarboxylic acid (1.0 eq).
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Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which also acts as the solvent.
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Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.
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Add benzene to the Dean-Stark trap and the reaction flask.
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Heat the mixture to a gentle reflux. The reaction temperature should be kept as low as possible to minimize decarboxylation.[1]
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Continuously remove the water/ethanol/benzene azeotrope using the Dean-Stark trap.
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Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).[1]
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture into ice-water and neutralize the excess acid by the slow addition of solid sodium bicarbonate until effervescence ceases.[7]
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[7]
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of diethyl ether in hexane).[7]
Esterification Reaction Workflow
Caption: A generalized experimental workflow for the esterification of pyridinedicarboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
How to avoid hydrolysis of dimethyl pyridine-2,3-dicarboxylate
Welcome to the Technical Support Center for Dimethyl Pyridine-2,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and preventing the hydrolysis of dimethyl pyridine-2,3-dicarboxylate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is dimethyl pyridine-2,3-dicarboxylate, and why is its hydrolysis a concern?
A1: Dimethyl pyridine-2,3-dicarboxylate is a diester derivative of pyridine-2,3-dicarboxylic acid. The ester functional groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bonds to form pyridine-2,3-dicarboxylic acid and methanol. This degradation can lead to reduced yield of the desired product, introduction of impurities, and potential complications in subsequent reaction steps.
Q2: What are the primary factors that promote the hydrolysis of dimethyl pyridine-2,3-dicarboxylate?
A2: The hydrolysis of dimethyl pyridine-2,3-dicarboxylate is primarily influenced by the following factors:
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pH: The reaction is catalyzed by both acids and bases.[1] Hydrolysis is generally slow at neutral pH and significantly accelerated under acidic or basic conditions.
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Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
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Water Content: The presence of water is essential for hydrolysis. Reactions performed in anhydrous solvents will exhibit minimal to no hydrolysis.
Q3: Under what pH conditions is dimethyl pyridine-2,3-dicarboxylate most stable?
A3: Dimethyl pyridine-2,3-dicarboxylate is most stable in a neutral or near-neutral pH range (approximately pH 6-8). Both strongly acidic and strongly alkaline conditions will catalyze its hydrolysis.
Q4: Can I use protecting groups to prevent hydrolysis?
A4: In this case, the methyl ester groups themselves can be considered protecting groups for the carboxylic acid functionalities. If the experimental conditions are causing premature deprotection (hydrolysis), the issue lies in controlling the reaction or workup conditions rather than adding another protecting group. For particularly sensitive applications requiring extreme stability, alternative, more sterically hindered ester groups could be considered during the synthesis design phase.
Troubleshooting Guide: Unwanted Hydrolysis
If you are observing the formation of pyridine-2,3-dicarboxylic acid or its mono-methyl ester as a byproduct, it is likely that your dimethyl pyridine-2,3-dicarboxylate is undergoing hydrolysis. Use the following guide to troubleshoot and mitigate this issue.
| Symptom | Potential Cause | Recommended Solution |
| Low product yield with the presence of carboxylic acid byproducts. | Reaction conditions are too acidic or basic. | - Maintain the reaction pH as close to neutral as possible.- If an acidic or basic catalyst is required, consider using a milder reagent or a non-aqueous base/acid.- Minimize reaction time. |
| High reaction temperature. | - Perform the reaction at the lowest effective temperature.- Consider longer reaction times at a lower temperature. | |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.[2] | |
| Hydrolysis occurs during the workup/extraction process. | Use of strong acid or base washes. | - Use mild aqueous washing solutions, such as saturated sodium bicarbonate, to neutralize acids instead of strong bases like sodium hydroxide.[3]- If an acid wash is necessary, use a weak acid like dilute citric acid. |
| Prolonged contact with aqueous layers. | - Perform extractions and washes quickly.- Do not let the organic and aqueous layers sit for extended periods before separation. | |
| High temperature during workup. | - Use ice-cold water and aqueous solutions for all washes to slow down the rate of hydrolysis. |
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Hydrolysis
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Storage: Store dimethyl pyridine-2,3-dicarboxylate in a tightly sealed container in a cool, dry place. For long-term storage, consider placing it in a desiccator.
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Handling: When weighing and transferring the compound, do so in a low-humidity environment. If possible, use a glove box with an inert atmosphere.
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Solvent Selection: For reactions where hydrolysis is a concern, use high-purity, anhydrous solvents.
Protocol 2: Reaction Under Anhydrous Conditions
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Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of dry inert gas.
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Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all other reagents are free from water.
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Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).
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Reagent Addition: Add reagents via syringe through a rubber septum.
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Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or another appropriate method to avoid unnecessarily long reaction times.
Protocol 3: Aqueous Workup with Minimized Hydrolysis
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Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath.
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Quenching: If quenching is required, add the quenching agent slowly at a low temperature.
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Extraction: Perform extractions with a suitable organic solvent. Use pre-chilled solvents and aqueous solutions for all washes.
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Washing:
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To remove acidic impurities, wash with a cold, saturated solution of sodium bicarbonate.
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To remove basic impurities, wash with a cold, dilute solution of a weak acid (e.g., 1% citric acid).
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Follow with a wash using cold brine to aid in the separation of the layers.
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Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Pathway of hydrolysis for dimethyl pyridine-2,3-dicarboxylate.
Caption: Troubleshooting workflow for minimizing hydrolysis.
References
Analytical techniques for assessing the purity of dimethyl 2,3-pyridinedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to assess the purity of dimethyl 2,3-pyridinedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of dimethyl 2,3-pyridinedicarboxylate?
A1: The primary techniques for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass Spectrometry (MS) is often coupled with GC or HPLC for impurity identification.
Q2: What are the potential impurities I should be aware of when analyzing dimethyl 2,3-pyridinedicarboxylate?
A2: Potential impurities can originate from the synthesis process or degradation. These may include:
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Starting materials: Unreacted quinolinic acid or methanol.
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Byproducts: Monomethyl ester of 2,3-pyridinedicarboxylic acid due to incomplete esterification.
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Degradation products: 2,3-pyridinedicarboxylic acid resulting from hydrolysis of the ester groups.
Q3: How do I choose the best analytical technique for my needs?
A3: The choice of technique depends on the specific requirements of your analysis:
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HPLC: Ideal for routine purity testing and quantification of non-volatile impurities.
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GC: Suitable for analyzing volatile and semi-volatile impurities and can provide high resolution.
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qNMR: A powerful tool for obtaining a highly accurate, direct measure of purity against a certified internal standard without the need for a specific reference standard of the analyte.
High-Performance Liquid Chromatography (HPLC) Analysis
Experimental Protocol: RP-HPLC for Purity Determination
This protocol outlines a general reverse-phase HPLC method for the purity assessment of dimethyl 2,3-pyridinedicarboxylate.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of dimethyl 2,3-pyridinedicarboxylate.
- Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 265 nm |
3. Data Analysis:
- Integrate the peak areas of the main component and all impurities.
- Calculate the purity as the percentage of the main peak area relative to the total peak area.
HPLC Troubleshooting Guide
// Peak Tailing Path check_pH [label="Adjust Mobile Phase pH\n(2 units from pKa)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="Increase Buffer Strength\n(e.g., to 50 mM)"]; use_guard_column [label="Use Guard Column"]; check_column_overload [label="Reduce Sample Concentration"];
// Ghost Peaks Path blank_run [label="Run Blank Gradient", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; clean_system [label="Flush System with Strong Solvent"]; fresh_mobile_phase [label="Prepare Fresh Mobile Phase"];
// Poor Resolution Path optimize_gradient [label="Optimize Gradient Slope", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_column [label="Try Different Stationary Phase"]; adjust_flow_rate [label="Lower Flow Rate"];
start -> peak_tailing; start -> ghost_peaks; start -> poor_resolution;
peak_tailing -> check_pH; check_pH -> check_buffer [label="If tailing persists"]; check_buffer -> use_guard_column [label="If tailing persists"]; use_guard_column -> check_column_overload [label="If tailing persists"];
ghost_peaks -> blank_run; blank_run -> clean_system [label="If peaks present"]; clean_system -> fresh_mobile_phase [label="If peaks persist"];
poor_resolution -> optimize_gradient; optimize_gradient -> change_column [label="If resolution is still poor"]; change_column -> adjust_flow_rate [label="For further optimization"]; } .dot Caption: HPLC Troubleshooting Workflow
Q: My dimethyl 2,3-pyridinedicarboxylate peak is tailing. What should I do?
A: Peak tailing for pyridine-containing compounds is often due to interactions with residual silanol groups on the silica-based column packing.
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) can protonate the pyridine nitrogen, reducing its interaction with silanols.[1]
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Increase Buffer Strength: If using a buffer, increasing its concentration can help to mask the silanol interactions.[2]
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Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities that might cause peak tailing.[3]
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Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[2]
Q: I am observing ghost peaks in my chromatogram. What is the cause?
A: Ghost peaks are unexpected peaks that can appear in your chromatogram, often during a gradient run.
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Run a Blank Gradient: Inject your mobile phase without any sample. If you still see the ghost peaks, the contamination is in your HPLC system or mobile phase.[3]
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Flush the System: Flush the entire system, including the injector and column, with a strong solvent like isopropanol to remove any adsorbed contaminants.
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Prepare Fresh Mobile Phase: Contaminants in your solvents can lead to ghost peaks. Prepare fresh mobile phase using high-purity solvents.
Q: The resolution between my main peak and an impurity is poor. How can I improve it?
A: Poor resolution can be addressed by modifying your chromatographic conditions.
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Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
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Change the Stationary Phase: If optimizing the gradient is not sufficient, trying a column with a different stationary phase (e.g., a phenyl-hexyl column) can alter the selectivity and improve resolution.
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Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Gas Chromatography (GC) Analysis
Experimental Protocol: GC-FID for Purity Determination
This protocol provides a general method for the purity analysis of dimethyl 2,3-pyridinedicarboxylate using a Gas Chromatograph with a Flame Ionization Detector (FID).
1. Sample Preparation:
- Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Ensure the sample is fully dissolved before injection.
2. GC Conditions:
| Parameter | Recommended Setting |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | FID at 300 °C |
3. Data Analysis:
- Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
GC Troubleshooting Guide
// Peak Broadening Path check_injection [label="Optimize Injection Technique\n(e.g., faster injection)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_flow_rate [label="Verify Carrier Gas Flow Rate"]; trim_column [label="Trim Column Inlet"];
// Peak Splitting Path check_column_cut [label="Ensure Clean, 90° Column Cut", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_liner [label="Inspect/Replace Inlet Liner"]; check_oven_temp [label="Lower Initial Oven Temperature"];
// Retention Time Shift Path check_leaks [label="Check for System Leaks", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_gas_pressure [label="Verify Carrier Gas Pressure"]; column_conditioning [label="Condition the Column"];
start -> peak_broadening; start -> peak_splitting; start -> retention_time_shift;
peak_broadening -> check_injection; check_injection -> check_flow_rate [label="If broadening persists"]; check_flow_rate -> trim_column [label="If broadening persists"];
peak_splitting -> check_column_cut; check_column_cut -> check_liner [label="If splitting persists"]; check_liner -> check_oven_temp [label="If splitting persists"];
retention_time_shift -> check_leaks; check_leaks -> check_gas_pressure [label="If no leaks found"]; check_gas_pressure -> column_conditioning [label="If pressure is stable"]; } .dot Caption: GC Troubleshooting Workflow
Q: My peaks in the GC chromatogram are broad. What could be the cause?
A: Broad peaks in GC can result from several factors.
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Suboptimal Injection Technique: A slow injection can cause band broadening. Ensure your injection is fast and smooth.
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Incorrect Flow Rate: A carrier gas flow rate that is too low can lead to broader peaks. Verify your flow rate is at the optimal level for your column.
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Column Contamination: Contamination at the head of the column can cause peak broadening. Trimming a small portion (e.g., 10-20 cm) from the inlet of the column can often resolve this.[4]
Q: I am seeing split peaks for my compound. What should I investigate?
A: Split peaks are often indicative of a problem at the point of sample introduction.
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Improper Column Installation: A poor cut of the GC column or incorrect installation depth in the inlet can cause peak splitting. Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's guidelines.[4]
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Contaminated or Active Inlet Liner: An active or dirty inlet liner can interact with the analyte, causing peak splitting. Try replacing the liner.
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Initial Oven Temperature Too High: For splitless injections, an initial oven temperature that is too high can cause peak splitting. A general rule is to have the initial oven temperature about 20°C below the boiling point of the sample solvent.[4]
Q: My retention times are shifting from run to run. What is the likely cause?
A: Unstable retention times are often a sign of a leak or inconsistent flow.
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System Leaks: Check for leaks at all fittings, especially at the septum and column connections.
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Carrier Gas Supply: Ensure a stable and sufficient supply of carrier gas. Fluctuations in pressure can cause retention time shifts.
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Column Conditioning: An improperly conditioned column can lead to retention time drift. Ensure the column is conditioned according to the manufacturer's instructions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Experimental Protocol: qNMR for Absolute Purity Determination
This protocol describes the use of ¹H qNMR for the accurate determination of the absolute purity of dimethyl 2,3-pyridinedicarboxylate.
1. Sample Preparation:
- Accurately weigh about 10-20 mg of dimethyl 2,3-pyridinedicarboxylate and a suitable internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube. The molar ratio of the standard to the analyte should be approximately 1:1.
- Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both compounds.
2. Internal Standard Selection:
| Internal Standard | Solvent Compatibility | Key Signal(s) (approx. ppm) |
| Maleic Anhydride | DMSO-d₆, Acetone-d₆ | ~7.3 (singlet) |
| Dimethyl Sulfone | DMSO-d₆, CDCl₃, D₂O | ~3.1 (singlet) |
| 1,4-Dinitrobenzene | CDCl₃, Acetone-d₆ | ~8.4 (singlet) |
3. NMR Acquisition Parameters:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and standard (typically 30-60 s) |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio >250:1 for the peaks of interest |
| Acquisition Time | At least 3 seconds |
| Temperature | Stable, controlled temperature (e.g., 298 K) |
4. Data Processing and Purity Calculation:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
- Calculate the purity using the following equation:
qNMR Troubleshooting Guide
// Poor Accuracy Path check_d1 [label="Increase Relaxation Delay (d1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_weighing [label="Verify Weighing Accuracy"]; check_standard_purity [label="Use Certified Standard"];
// Signal Overlap Path change_standard [label="Select Different Internal Standard", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Use a Different Deuterated Solvent"];
// Low Sensitivity Path increase_scans [label="Increase Number of Scans", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_concentration [label="Increase Sample Concentration"]; use_cryoprobe [label="Use a Cryoprobe if Available"];
start -> poor_accuracy; start -> signal_overlap; start -> low_sensitivity;
poor_accuracy -> check_d1; check_d1 -> check_weighing [label="If issue persists"]; check_weighing -> check_standard_purity [label="If issue persists"];
signal_overlap -> change_standard; change_standard -> change_solvent [label="If overlap persists"];
low_sensitivity -> increase_scans; increase_scans -> check_concentration [label="If S/N is still low"]; check_concentration -> use_cryoprobe [label="For maximum sensitivity"]; } .dot Caption: qNMR Troubleshooting Workflow
Q: My qNMR purity results are not reproducible. What are the common sources of error?
A: Inaccurate or irreproducible qNMR results often stem from incorrect acquisition parameters or sample preparation.
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Insufficient Relaxation Delay (d1): If the relaxation delay is too short, signals will not fully relax between pulses, leading to inaccurate integrals. Ensure d1 is at least 5 times the longest T₁ relaxation time of any peak being quantified.[5]
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Weighing Errors: qNMR is an absolute method that relies on accurate weighing. Use a calibrated analytical balance and ensure there is no static interference.
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Internal Standard Purity: The accuracy of your result is directly dependent on the purity of the internal standard. Use a certified reference material whenever possible.[6]
Q: The signals of my analyte and the internal standard are overlapping. What can I do?
A: Signal overlap will lead to inaccurate integration and must be avoided.
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Choose a Different Internal Standard: Select an internal standard with signals in a clear region of the spectrum, away from your analyte's signals.[7]
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Change the Solvent: The chemical shifts of compounds can change with different deuterated solvents. Trying a different solvent may resolve the overlap.
Q: The signal-to-noise ratio of my peaks is too low for accurate integration. How can I improve it?
A: A high signal-to-noise (S/N) ratio is crucial for accurate integration.
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Increase the Number of Scans: Acquiring more scans will improve the S/N ratio. A S/N of at least 250:1 is recommended for accurate quantification.[5]
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Increase Sample Concentration: A higher concentration of your analyte and internal standard will result in stronger signals.
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Use a Cryoprobe: If available, a cryogenically cooled probe will significantly enhance sensitivity.
References
Technical Support Center: Scaling Up 2,3-Pyridinedicarboxylic Acid Dimethyl Ester Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2,3-pyridinedicarboxylic acid dimethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely used and efficient method is the Fischer-Speier esterification of 2,3-pyridinedicarboxylic acid with methanol, using a strong acid catalyst like sulfuric acid. This method is known for its high conversion rates and relatively simple procedure.
Q2: What are the critical parameters to control during the esterification reaction?
A2: Key parameters to control for a successful synthesis include:
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Anhydrous Conditions: The presence of water can reverse the esterification reaction, reducing the yield. It is crucial to use anhydrous methanol and prevent moisture from entering the reaction setup.
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Temperature: The reaction is typically heated to reflux to increase the reaction rate. However, excessively high temperatures might lead to side reactions.
-
Catalyst Concentration: A sufficient amount of acid catalyst is necessary to protonate the carboxylic acid and facilitate the reaction.
-
Reaction Time: The reaction needs to be monitored to ensure it goes to completion.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: While the Fischer esterification is generally clean, potential side reactions can occur, especially under non-optimal conditions. For analogous pyridine dicarboxylic acids, decarboxylation at high temperatures has been observed. Incomplete esterification can also result in the formation of the monoester as a byproduct.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (2,3-pyridinedicarboxylic acid) and the appearance of the desired product.
Q5: What is the best way to purify the crude this compound?
A5: After the reaction is complete, the crude product is typically worked up by neutralizing the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent. For high purity, the crude ester can be further purified by column chromatography or recrystallization.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Presence of Water | Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a drying tube on the reaction setup to prevent atmospheric moisture from entering. |
| Insufficient Catalyst | Increase the amount of sulfuric acid catalyst incrementally. Ensure the catalyst is fresh and has not been degraded by moisture. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at a gentle reflux. Use an appropriate heating mantle and thermometer to monitor the temperature. |
| Short Reaction Time | Monitor the reaction progress using TLC or GC. Continue the reaction until the starting material is no longer visible. |
| Inefficient Stirring | Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of reactants and catalyst. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | As with low yield, ensure the reaction has gone to completion by extending the reaction time and monitoring via TLC or GC. The monoester is a likely impurity if the reaction is incomplete. |
| Side Reactions | Avoid excessively high temperatures which can lead to decomposition or other side reactions. Purify the crude product using column chromatography on silica gel. |
| Contamination from Starting Materials | Ensure the starting 2,3-pyridinedicarboxylic acid is of high purity. If necessary, recrystallize the starting material before use. |
| Ineffective Work-up | During the work-up, ensure complete neutralization of the acid catalyst by washing the organic layer thoroughly with a saturated sodium bicarbonate solution. Wash with brine to remove any remaining water-soluble impurities. |
Issue 3: Difficulties in Scaling Up the Reaction
| Possible Cause | Suggested Solution |
| Inefficient Heat Transfer | On a larger scale, heat transfer can be less efficient. Use a suitable reactor with good temperature control and monitoring. Consider using a mechanical stirrer for efficient mixing. |
| Exothermic Reaction Control | The addition of concentrated sulfuric acid to methanol is exothermic. On a larger scale, this needs to be managed carefully by slow, controlled addition and potentially external cooling. |
| Longer Reaction Times | Larger scale reactions may require longer reaction times to go to completion. Continue to monitor the reaction progress closely. |
| Purification Challenges | Column chromatography may not be practical for large-scale purification. Consider developing a robust recrystallization protocol for the final product to achieve high purity. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is based on the Fischer-Speier esterification method.
Materials:
-
2,3-Pyridinedicarboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Dichloromethane (for extraction)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-pyridinedicarboxylic acid.
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Slowly and carefully, with stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. The addition is exothermic.
-
Heat the mixture to a gentle reflux and maintain this temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For higher purity, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2,3-Pyridinedicarboxylic acid | N/A |
| Reagents | Methanol, Sulfuric Acid | N/A |
| Typical Yield | >90% | General expectation for Fischer esterification |
| Reaction Temperature | Reflux temperature of methanol (~65 °C) | N/A |
| Reaction Time | 4-24 hours (monitor for completion) | N/A |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or impurities.
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Dimethyl Quinolinate and its Alternatives
For researchers, scientists, and drug development professionals, the precise identification and quantification of quinolinic acid, a key metabolite in the kynurenine pathway, is of paramount importance due to its implications in various neurodegenerative diseases. This guide provides a comprehensive comparison of the mass spectrometric fragmentation of its dimethyl ester derivative, dimethyl quinolinate, alongside isomeric alternatives and a comparative analysis of various analytical techniques for the parent acid.
This guide delves into the electron ionization mass spectrometry (EI-MS) fragmentation pattern of dimethyl quinolinate, presenting a detailed analysis of its characteristic ion fragments. To provide a thorough comparative landscape, the fragmentation patterns of its isomers, dimethyl 2,5-pyridinedicarboxylate and dimethyl 3,5-pyridinedicarboxylate, are also examined. Furthermore, this document extends beyond the analysis of the esterified form to offer a critical evaluation of various analytical methodologies for the direct quantification of quinolinic acid, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), equipping researchers with the necessary data to select the most suitable technique for their specific needs.
Unraveling the Fragmentation Puzzle: Dimethyl Quinolinate and Its Isomers
The structural nuances of isomeric compounds often translate into distinct mass spectrometric fingerprints. Understanding these differences is crucial for unambiguous identification. Below is a comparative summary of the key mass spectral data for dimethyl quinolinate and two of its isomers.
Table 1: Comparison of Mass Spectrometry Data for Dimethyl Pyridinedicarboxylate Isomers
| Compound | Molecular Weight ( g/mol ) | Major Fragment Ions (m/z) |
| Dimethyl Quinolinate (2,3-pyridinedicarboxylate) | 195.17 | 195 (M+), 164, 136, 105, 77 |
| Dimethyl 2,5-pyridinedicarboxylate | 195.17 | 195 (M+), 164, 136, 105, 77[1] |
| Dimethyl 3,5-pyridinedicarboxylate | 195.17 | 195 (M+), 164, 136[2] |
The fragmentation of dimethyl quinolinate is initiated by the loss of a methoxy group, followed by the subsequent loss of carbon monoxide. The following diagram illustrates the proposed fragmentation pathway.
Caption: Proposed EI-MS fragmentation pathway of dimethyl quinolinate.
A Head-to-Head Comparison of Analytical Techniques for Quinolinic Acid
The choice of analytical technique for quinolinic acid quantification is often dictated by the required sensitivity, sample matrix complexity, and available instrumentation. Below is a comparative overview of the most commonly employed methods.
Table 2: Performance Comparison of Analytical Methods for Quinolinic Acid
| Analytical Method | Principle | Sample Preparation | Sensitivity | Analysis Time | Key Advantages | Key Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Simple protein precipitation or solid-phase extraction. | High (ng/mL to pg/mL range). | Short (minutes). | High specificity and sensitivity, suitable for complex matrices. | Higher instrument cost. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | Derivatization is required to increase volatility. | High (ng/mL range). | Moderate. | High resolution and established libraries for identification. | Derivatization can be time-consuming and introduce variability. |
| CE-MS | Separation based on electrophoretic mobility coupled with mass spectrometry detection. | Minimal, direct injection of aqueous samples. | High (µM to nM range). | Fast (minutes). | High separation efficiency for charged analytes, low sample consumption. | Can be less robust than LC-MS for complex matrices. |
| HPLC with Fluorescence Detection | HPLC separation followed by fluorescence detection after derivatization. | Derivatization with a fluorescent tag is necessary. | Moderate to high. | Moderate. | Lower instrument cost compared to MS-based methods. | Indirect detection, potential for interference from other fluorescent compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) of Dimethyl Quinolinate
This protocol outlines a general procedure for the analysis of dimethyl quinolinate using GC-MS.
1. Sample Preparation (Esterification of Quinolinic Acid):
-
To a solution of quinolinic acid in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 2-4 hours.
-
After cooling, neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the dimethyl quinolinate into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Quinolinic Acid
The following provides a representative LC-MS/MS protocol for the direct analysis of quinolinic acid in biological fluids.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an internal standard (e.g., quinolinic acid-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate quinolinic acid from other matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for quinolinic acid and its internal standard.
This guide provides a foundational understanding of the mass spectrometric behavior of dimethyl quinolinate and offers a comparative framework for selecting the most appropriate analytical technique for quinolinic acid determination. Researchers are encouraged to adapt and optimize the provided protocols based on their specific instrumentation and research objectives.
References
A Comparative Guide to Alternative Reagents for Dimethyl 2,3-Pyridinedicarboxylate in the Synthesis of N-Aryl Imides
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical factor that influences reaction efficiency, yield, and overall cost-effectiveness. Dimethyl 2,3-pyridinedicarboxylate is a common building block, but several alternatives exist, each with distinct advantages and disadvantages. This guide provides an objective comparison of dimethyl 2,3-pyridinedicarboxylate with its most common alternatives—diethyl 2,3-pyridinedicarboxylate and 2,3-pyridinedicarboxylic anhydride—specifically for the synthesis of N-aryl 2,3-pyridinedicarboximides, a key scaffold in various research areas.
Overview of Reagent Alternatives
The primary alternatives to dimethyl 2,3-pyridinedicarboxylate stem from the same parent molecule, 2,3-pyridinedicarboxylic acid (quinolinic acid). The choice between the diesters (dimethyl or diethyl) and the cyclic anhydride dictates the reaction conditions and outcomes.
-
Dimethyl 2,3-Pyridinedicarboxylate: A stable, common diester. Its reaction with amines to form imides typically requires high temperatures to drive the condensation by removing methanol.
-
Diethyl 2,3-Pyridinedicarboxylate: Similar in reactivity to the dimethyl ester, but the condensation releases ethanol, which has a higher boiling point, potentially requiring even higher reaction temperatures.
-
2,3-Pyridinedicarboxylic Anhydride (Quinolinic Anhydride): A more reactive cyclic anhydride. It reacts with amines under milder conditions, first opening the ring to form an amic acid intermediate, which can then be cyclized to the imide. This higher reactivity, however, can lead to side reactions.
Caption: Derivation of alternative reagents from 2,3-pyridinedicarboxylic acid.
Performance Comparison in N-Aryl Imide Synthesis
The synthesis of N-aryl 2,3-pyridinedicarboximides serves as an excellent case study for comparing these reagents. While specific, direct comparative studies are scarce, a comparison can be constructed from published data for the anhydride and general principles for the diesters.
The reaction of 2,3-pyridinedicarboxylic anhydride with substituted anilines in refluxing glacial acetic acid has been shown to produce a mixture of the target cyclic imide and a rearranged side product, N-aryl nicotinamide. The diester route, a standard but often less efficient method for imide synthesis, involves a direct condensation-cyclization with the amine at high temperatures.
| Starting Reagent | Typical Conditions | Reaction Time | Product(s) & Reported Yield | Key Considerations |
| Dimethyl 2,3-Pyridinedicarboxylate | Neat or high-boiling solvent (e.g., DMSO, NMP); >150°C | Several hours to >24h | N-Aryl Imide (Yields are substrate-dependent, generally expected to be moderate to low) | Requires harsh conditions; reaction equilibrium must be driven by removal of methanol; less commonly reported for this specific transformation. |
| Diethyl 2,3-Pyridinedicarboxylate | Neat or high-boiling solvent; >180°C | Several hours to >24h | N-Aryl Imide (Yields are substrate-dependent, generally expected to be moderate to low) | Requires higher temperatures than the dimethyl ester to remove ethanol; subject to similar equilibrium challenges. |
| 2,3-Pyridinedicarboxylic Anhydride | Glacial Acetic Acid; Reflux | 3 hours | N-Aryl Imide (e.g., 45% for N-(4-ethoxyphenyl) derivative) + N-Aryl Nicotinamide side product | More reactive, allowing for milder conditions. The primary challenge is managing the formation of the nicotinamide byproduct. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-aryl 2,3-pyridinedicarboximides using the compared reagents.
Protocol 1: Synthesis from 2,3-Pyridinedicarboxylic Anhydride (Specific Example)
This protocol is adapted from the reaction of 2,3-pyridinedicarboxylic anhydride with 4-ethoxyaniline.
Materials:
-
2,3-Pyridinedicarboxylic Anhydride (1.49 g, 0.01 mol)
-
4-Ethoxyaniline (1.37 g, 0.01 mol)
-
Glacial Acetic Acid (20 mL)
Procedure:
-
A mixture of 2,3-pyridinedicarboxylic anhydride (0.01 mol) and 4-ethoxyaniline (0.01 mol) in glacial acetic acid (20 mL) is heated under reflux for 3 hours.
-
After the reaction period, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is poured into 100 mL of cold water.
-
The resulting precipitate, containing a mixture of the N-(4-ethoxyphenyl)-2,3-pyridinedicarboximide and N-(4-ethoxyphenyl)nicotinamide, is collected by filtration.
-
The products are purified via crystallization or column chromatography.
Protocol 2: Synthesis from Dialkyl 2,3-Pyridinedicarboxylate (General Method)
Materials:
-
Dimethyl or Diethyl 2,3-Pyridinedicarboxylate (0.01 mol)
-
Substituted Aniline (0.01 mol)
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone or DMSO), optional
Procedure:
-
Combine the dialkyl 2,3-pyridinedicarboxylate (0.01 mol) and the desired aniline (0.01 mol) in a reaction flask equipped with a distillation head or Dean-Stark trap.
-
Heat the mixture to a high temperature (typically 150-200°C) with vigorous stirring. The reaction can be run neat or in a high-boiling aprotic solvent.
-
Maintain the temperature and monitor the reaction for the evolution of the corresponding alcohol (methanol or ethanol), which can be collected.
-
The reaction progress should be monitored by TLC or LC-MS. Due to the high temperatures, this may take several hours or longer.
-
Upon completion, the reaction mixture is cooled, and the crude product is purified, typically by column chromatography on silica gel.
Synthesis Workflow Comparison
The choice of reagent fundamentally alters the synthetic pathway and complexity. The anhydride route involves a two-step sequence (ring-opening followed by cyclization), which can be performed in one pot, while the diester route is a direct, high-temperature condensation.
Caption: Comparative workflows for N-aryl imide synthesis.
Conclusion
When selecting a reagent for the synthesis of N-aryl 2,3-pyridinedicarboximides, a clear trade-off exists between reactivity and reaction control.
-
2,3-Pyridinedicarboxylic Anhydride is the more reactive option, enabling synthesis under significantly milder conditions (refluxing acetic acid) compared to the diester alternatives. Its primary drawback is the potential for a rearrangement side reaction that forms N-aryl nicotinamides, which can complicate purification and reduce the yield of the desired imide.
-
Dimethyl and Diethyl 2,3-Pyridinedicarboxylate are less reactive and require high-temperature condensation to form the imide. This route avoids the rearrangement issue seen with the anhydride but necessitates harsh conditions that may not be suitable for sensitive substrates. The lack of specific published protocols for this direct transformation suggests it is a less common or less efficient method compared to the anhydride route.
For researchers prioritizing milder conditions and higher reactivity, 2,3-pyridinedicarboxylic anhydride is the superior choice, provided that the separation of the nicotinamide byproduct is manageable. For substrates that are robust and can withstand high temperatures, and where avoidance of the nicotinamide byproduct is critical, the diester route presents a viable, albeit likely lower-yielding, alternative.
A Comparative Guide to the Biological Activities of 2,3-Pyridinedicarboxylic Acid and its Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2,3-pyridinedicarboxylic acid, also known as quinolinic acid, and its derivative, 2,3-pyridinedicarboxylic acid dimethyl ester. While extensive research has elucidated the roles of the parent acid, particularly in neuroscience, data on its dimethyl ester derivative is less comprehensive. This document aims to bridge this gap by presenting known data for the parent compound, inferring the potential activities of its esterified form based on structure-activity relationships, and proposing experimental protocols for a direct comparative evaluation.
Overview of Compounds
2,3-Pyridinedicarboxylic acid is a dicarboxylic acid derivative of pyridine and an endogenous metabolite in the kynurenine pathway, the primary route for tryptophan metabolism.[1] Its dimethyl ester is synthesized by the esterification of the two carboxylic acid groups with methanol. This structural modification is anticipated to increase the lipophilicity of the molecule, which may, in turn, alter its bioavailability and biological activity.[1]
Comparative Biological Activities
| Biological Activity | 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) | This compound (Predicted) |
| Neuroactivity | Potent agonist of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity.[1] Implicated in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1] | Activity at the NMDA receptor is likely reduced or abolished due to the esterification of the carboxyl groups, which are crucial for receptor binding. The increased lipophilicity might enhance its ability to cross the blood-brain barrier, but its interaction with the receptor would be different. |
| Antimicrobial Activity | Exhibits antibacterial and antifungal properties by potentially interfering with microbial metabolic pathways.[1] | The ester form may exhibit altered or potentially enhanced antimicrobial activity. Increased lipophilicity could facilitate passage through microbial cell membranes.[1] However, the specific interactions with microbial targets might be different from the parent acid. |
| Anti-inflammatory Activity | Possesses anti-inflammatory properties, thought to be related to the modulation of cytokine production.[1] | The anti-inflammatory effects could be retained or modified. The change in polarity and molecular shape might influence its interaction with inflammatory mediators and enzymes. |
Signaling Pathways and Mechanisms of Action
2,3-Pyridinedicarboxylic Acid (Quinolinic Acid): NMDA Receptor-Mediated Excitotoxicity
Quinolinic acid's primary mechanism of neurotoxicity is through the activation of the NMDA receptor, a subtype of ionotropic glutamate receptors.[1] This activation leads to an influx of calcium ions (Ca2+) into neurons, triggering a cascade of detrimental downstream events.
Proposed Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of 2,3-pyridinedicarboxylic acid and its dimethyl ester, the following experimental workflows are proposed.
Workflow for Comparative Neurotoxicity Assessment
This workflow outlines the steps to compare the neurotoxic potential of the two compounds by assessing their impact on neuronal cell viability.
Detailed Methodology: MTT Assay for Cell Viability
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2,3-pyridinedicarboxylic acid and its dimethyl ester in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control group.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Workflow for Comparative Antimicrobial Susceptibility Testing
This workflow describes the determination of the minimum inhibitory concentration (MIC) to compare the antimicrobial efficacy of the two compounds.
Detailed Methodology: Broth Microdilution for MIC Determination
-
Preparation of Compounds: Prepare stock solutions of 2,3-pyridinedicarboxylic acid and its dimethyl ester in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
While 2,3-pyridinedicarboxylic acid is a well-characterized neuroactive compound, the biological profile of its dimethyl ester remains largely unexplored. The esterification of the carboxylic acid groups is expected to significantly alter its physicochemical properties, leading to a different pharmacological profile. The proposed experimental workflows provide a clear path for a head-to-head comparison of their neurotoxic and antimicrobial activities. Such studies are crucial for understanding the structure-activity relationship of this chemical scaffold and could unveil new therapeutic potentials for its derivatives.
References
A Comparative Guide to Pyridine Dicarboxylic Acid Ester Isomers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyridine dicarboxylic acid scaffold and its ester derivatives represent a versatile class of compounds with significant potential in drug discovery. The six constitutional isomers, each with a unique arrangement of two carboxylic acid ester groups on a pyridine ring, exhibit distinct physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of these isomers, supported by experimental data, to inform rational drug design and development.
The six core isomers investigated are derivatives of:
-
Quinolinic acid (Pyridine-2,3-dicarboxylic acid)
-
Lutidinic acid (Pyridine-2,4-dicarboxylic acid)
-
Isocinchomeronic acid (Pyridine-2,5-dicarboxylic acid)
-
Dipicolinic acid (Pyridine-2,6-dicarboxylic acid)
-
Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid)
-
Dinicotinic acid (Pyridine-3,5-dicarboxylic acid)
All parent diacids share the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol .[1] However, the positional differences of the carboxylic groups dramatically influence their electronic distribution, steric hindrance, and ability to engage with biological targets. Esterification of these carboxylic acids further modulates their properties, enhancing lipophilicity and potentially improving cell permeability and pharmacokinetic profiles.
Physicochemical Properties of Pyridine Dicarboxylic Acid Isomers
The positioning of the carboxyl groups on the pyridine ring significantly impacts the physicochemical characteristics of each isomer, which in turn influences their biological activity and formulation potential.[1]
| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa1 | pKa2 |
| Quinolinic acid | 2,3-pyridinedicarboxylic acid | 89-00-9 | 185-190 (decomposes) | 425.9±30.0 | Soluble in water (3 mg/mL at 25°C), DMSO (25 mg/mL), sparingly soluble in ethanol | 2.43 | 5.11 |
| Lutidinic acid | 2,4-pyridinedicarboxylic acid | 499-80-9 | 242-243 | Decomposes | Soluble in water | 2.16 | 5.17 |
| Isocinchomeronic acid | 2,5-pyridinedicarboxylic acid | 100-26-5 | 254 | Decomposes | Practically insoluble in cold water, alcohol, ether, benzene | 2.25 | 5.22 |
| Dipicolinic acid | 2,6-pyridinedicarboxylic acid | 499-83-2 | 224-225 (decomposes) | 453.9±40.0 | Soluble in hot water | 2.16 | 4.76 |
| Cinchomeronic acid | 3,4-pyridinedicarboxylic acid | 490-11-9 | 266-268 (decomposes) | 425.9±30.0 | Slightly soluble in water | 2.83 | 4.98 |
| Dinicotinic acid | 3,5-pyridinedicarboxylic acid | 499-81-0 | 320-323 (decomposes) | 425.9±30.0 | Sparingly soluble in water | 2.80 | 4.45 |
Comparative Biological Activities and Applications
Pyridine dicarboxylic acid esters have been explored for a wide range of therapeutic applications, demonstrating activities as enzyme inhibitors, anticancer agents, neuroprotective agents, and antimicrobial compounds. The specific isomer and the nature of the ester group are critical determinants of biological efficacy and target selectivity.
Enzyme Inhibition
Derivatives of pyridine carboxylic acids are prominent in the discovery of novel enzyme inhibitors.[2][3] Their ability to chelate metal ions and form hydrogen bonds makes them suitable candidates for interacting with enzyme active sites.[2]
For instance, esters of 4-pyridylacetic acid have been shown to be potent inhibitors of enzymes involved in steroid biosynthesis, such as aromatase and 17α-hydroxylase/C17-20 lyase.[4] The borneyl, isopinocampheyl, and 1-adamantyl esters were found to be over 100 times more potent than aminoglutethimide against aromatase.[4]
Workflow for Enzyme Inhibitor Discovery.
Anticancer Activity
Numerous pyridine derivatives have demonstrated significant antiproliferative activity.[5] For example, novel dithiocarbamic acid esters incorporating a pyridine moiety have been synthesized and evaluated for their in-vitro anticancer activities, with some compounds showing high potency against specific cancer cell lines.[6] Quinoline-based dihydrazone derivatives, which can be considered structural analogs, have also exhibited potent antiproliferative activity against various cancer cell lines with IC50 values in the low micromolar range.[7]
Neuroprotection
Quinolinic acid, an endogenous metabolite, is known to be an excitotoxin involved in several neurodegenerative diseases.[8] However, derivatives and esters of related pyridine dicarboxylic acids are being investigated for their neuroprotective potential. For instance, a Wnt5a antagonist has been shown to protect against quinolinic acid-induced excitotoxic cell death by modulating the Wnt signaling pathway.[9]
Neuroprotective Signaling Pathway Modulation.
Antimicrobial Activity
Esters of various carboxylic acids have demonstrated antimicrobial properties.[10] Specifically, nicotinamides synthesized from nicotinic acid have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The lipophilicity imparted by the ester group can be crucial for penetrating microbial cell walls.
Experimental Protocols
Synthesis of Pyridine Dicarboxylic Acid Esters (General Procedure)
A common method for the synthesis of pyridine dicarboxylic acid esters is through Fischer-Speier esterification.
Materials:
-
Pyridine dicarboxylic acid isomer
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of the pyridine dicarboxylic acid in an excess of the anhydrous alcohol, slowly add a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude ester.
-
The product can be further purified by column chromatography or recrystallization.
A detailed protocol for the synthesis of bis(2-iodophenyl)pyridine-2,6-dicarboxylic ester is available in the literature.[12]
In Vitro Enzyme Inhibition Assay (General Protocol)
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Pyridine dicarboxylic acid ester isomer (inhibitor)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the pyridine dicarboxylic acid ester in the assay buffer.
-
In a 96-well plate, add the enzyme and the inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a predetermined period at a specific temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of the reaction is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
General Experimental Workflow.
Conclusion
The isomeric diversity of pyridine dicarboxylic acid esters provides a rich chemical space for the design of novel therapeutic agents. The choice of the core pyridine dicarboxylic acid isomer and the nature of the ester substituents are critical for optimizing potency, selectivity, and pharmacokinetic properties. This guide highlights the importance of a comparative approach, utilizing both physicochemical and biological data, to unlock the full potential of this promising class of compounds in drug discovery. Further research into the quantitative structure-activity relationships (QSAR) of these esters will undoubtedly lead to the development of more effective and targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of enzymes of estrogen and androgen biosynthesis by esters of 4-pyridylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Quinolinic acid induces disrupts cytoskeletal homeostasis in striatal neurons. Protective role of astrocyte-neuron interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of a Wnt Antagonist in Quinolinic Acid-Induced Excitotoxicity in N18D3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Action of Esters of Polyhydric Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]
Side-by-side comparison of different synthetic routes to dimethyl pyridine-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl pyridine-2,3-dicarboxylate, also known as dimethyl quinolinate, is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its preparation can be approached through several synthetic strategies, each with distinct advantages and disadvantages. This guide provides a side-by-side comparison of the most common synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of dimethyl pyridine-2,3-dicarboxylate is predominantly achieved through two main pathways: a two-step process involving the oxidation of quinoline followed by esterification, and a palladium-catalyzed carbonylation of 2,3-dichloropyridine. While the former is a more traditional approach with various oxidizing agents, the latter offers a more direct route.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to dimethyl pyridine-2,3-dicarboxylate.
| Synthetic Route | Key Steps | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Oxidation of Quinoline & Esterification | |||||||
| Sub-route 1a: Chlorate Oxidation | 1. Oxidation2. Esterification | Quinoline, Methanol | Sodium chlorate, Sulfuric acid, Copper sulfate | 55-67 | 12-17 hours (Oxidation) | High yield for oxidation step | Long reaction times, use of strong acids |
| Sub-route 1b: Hydrogen Peroxide Oxidation | 1. Oxidation2. Esterification | Quinoline, Methanol | Hydrogen peroxide, Sulfuric acid, Vanadium or Cobalt catalyst | ~52 | 3-4 hours (Oxidation) | Milder oxidant than chlorate | Requires a catalyst for good yield |
| Sub-route 1c: Permanganate Oxidation | 1. Oxidation2. Esterification | Quinoline, Methanol | Potassium permanganate | Low (Historically reported) | Not specified | Readily available oxidant | Low yields, formation of manganese dioxide waste |
| Route 2: Palladium-Catalyzed Carbonylation | One-step | 2,3-Dichloropyridine, Methanol, Carbon Monoxide | Palladium(II) acetate, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Sodium acetate | Not explicitly stated for this specific product, but a related synthesis gives a general idea. | 2.5 hours | Direct, one-step process | Requires specialized equipment for handling carbon monoxide, use of expensive catalyst |
Experimental Protocols
Route 1: Oxidation of Quinoline & Esterification
This route first involves the oxidative cleavage of the benzene ring of quinoline to form pyridine-2,3-dicarboxylic acid (quinolinic acid). The diacid is then esterified to the desired dimethyl ester.
Sub-route 1a: Chlorate Oxidation [1][2][3]
To a solution of quinoline in aqueous sulfuric acid, a catalytic amount of copper sulfate is added. The mixture is heated, and a solution of sodium chlorate is added portion-wise. The reaction is maintained at reflux for 12-17 hours. After cooling, the product is precipitated, filtered, and washed to yield quinolinic acid. A yield of up to 67.3% has been reported under optimized conditions[3].
Sub-route 1b: Hydrogen Peroxide Oxidation [4][5]
Quinoline is dissolved in a mixture of water and concentrated sulfuric acid containing a catalytic amount of ammonium vanadate. The solution is heated to 65-70°C, and 70% hydrogen peroxide is added over 3-4 hours. The reaction is stirred for an additional 3 hours. This method is reported to yield up to 52% of quinolinic acid after a subsequent chlorate oxidation step[4].
A general and effective method for the esterification of pyridine dicarboxylic acids is the Fischer esterification.
To a suspension of pyridine-2,3-dicarboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is then dried and concentrated to afford dimethyl pyridine-2,3-dicarboxylate. While a specific yield for the 2,3-isomer is not detailed in the searched literature, a similar procedure for the 2,6-isomer using thionyl chloride instead of sulfuric acid reports a completed reaction after 24 hours.
Route 2: Palladium-Catalyzed Dicarbonylation of 2,3-Dichloropyridine[6]
This method provides a more direct route to the target molecule.
In a pressure vessel, 2,3-dichloropyridine, methanol, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene), and a base (e.g., sodium acetate) are combined. The vessel is charged with carbon monoxide to a specified pressure and heated. The reaction time is typically a few hours. After cooling and depressurization, the reaction mixture is worked up to isolate the dimethyl pyridine-2,3-dicarboxylate. A patent describing this general transformation for substituted pyridines reports a reaction time of 2.5 hours at 135°C under 15 bar of CO pressure[6].
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway via oxidation of quinoline followed by esterification.
Caption: Direct synthesis via palladium-catalyzed carbonylation.
Concluding Remarks
The choice of synthetic route to dimethyl pyridine-2,3-dicarboxylate will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. The traditional two-step method starting from quinoline is well-established and offers multiple options for the oxidation step. The palladium-catalyzed carbonylation of 2,3-dichloropyridine presents a more modern and direct approach, though it requires specialized equipment and reagents. For large-scale synthesis, the efficiency and atom economy of the palladium-catalyzed route may be advantageous, while for smaller-scale laboratory preparations, the flexibility of the oxidation-esterification sequence might be more practical.
References
- 1. US4754039A - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 2. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0149857B1 - Process for the preparation of quinolinic acid from quinoline - Google Patents [patents.google.com]
- 5. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]
- 6. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2,3-Pyridinedicarboxylic Acid Dimethyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 2,3-Pyridinedicarboxylic acid dimethyl ester.
The primary methods for the disposal of this compound involve either sending the material to a licensed chemical destruction facility or utilizing controlled incineration with flue gas scrubbing.[1] It is imperative that all disposal methods adhere to local, regional, and national regulations.[2]
Key Disposal and Handling Procedures
Proper handling and containment are crucial to prevent environmental contamination and ensure personnel safety.
Waste Container Management:
-
Chemicals should be kept in their original, suitable, and closed containers for disposal.[1]
-
To prevent cross-contamination, do not mix with other waste materials.[2]
-
Uncleaned containers should be treated with the same precautions as the product itself.[2]
Contaminated Packaging:
-
Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[1]
-
Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
Spill Management:
-
In the event of a spill, it is crucial to prevent the chemical from entering drains or sewer systems.[1]
-
The spilled material should be collected and arranged for disposal.[1]
-
For containment, use non-combustible absorbent materials such as sand, earth, or vermiculite.[3][4]
-
The collected waste should be placed in a labeled container for disposal.[3][4]
Disposal Protocol Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data
Currently, publicly available safety data sheets and chemical literature do not provide specific quantitative data, such as concentration limits for various disposal methods, for this compound. It is recommended to consult with a licensed waste disposal service for specific guidance.
Experimental Protocols
References
Personal protective equipment for handling 2,3-Pyridinedicarboxylic acid dimethyl ester
Essential Safety and Handling Guide for 2,3-Pyridinedicarboxylic Acid Dimethyl Ester
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Summary:
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. Tightly fitting safety goggles with side-shields are recommended.[4][5][6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling pyridine derivatives and esters.[4][8][9] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact.[2][4][8] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][6][8][10] If a fume hood is not available, a respirator may be necessary.[4][7] |
Operational Plan: Handling this compound
A strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Dispose of all waste in designated, properly labeled hazardous waste containers.[4][6][12]
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3][10][11]
-
Emergency First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][4][10][11] Remove contact lenses if present and easy to do so.[1][2][11] Seek immediate medical attention.[4][10][11]
-
Skin Contact: Immediately remove contaminated clothing.[2][3][10][11] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][4][11] If skin irritation occurs, seek medical advice.[2][3][4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3][11] If the person is not breathing, provide artificial respiration.[10][11] Seek medical attention if you feel unwell.[2][11]
-
Ingestion: Do NOT induce vomiting.[4][10] Rinse the mouth thoroughly with water.[4][10][11] Seek immediate medical attention.[4][10]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[4][6][12]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
-
Container Disposal:
-
Regulatory Compliance:
Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
